Product packaging for 9H-Purin-2-amine, hemihydrate(Cat. No.:CAS No. 61552-45-2)

9H-Purin-2-amine, hemihydrate

Cat. No.: B11714435
CAS No.: 61552-45-2
M. Wt: 297.34 g/mol
InChI Key: HCCOXCDCIWQBMD-UHFFFAOYSA-N
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Description

Contextualization within Nucleic Acid Chemistry and Structural Biology

Guanine (B1146940) is one of the four primary nucleobases found in DNA and RNA, where it pairs specifically with cytosine. nih.gov Its structure and chemical properties are fundamental to the stability and function of the double helix and the complex folded architectures of RNA. The study of guanine and its derivatives is a central theme in structural biology, as understanding its interactions is key to deciphering the mechanisms of genetic information storage and transfer. iucr.orgrsc.org The ability of guanine to form complex assemblies, such as quadruplexes, which are implicated in various cellular processes, further highlights its importance. iucr.org

Significance of Hydration States in Purine (B94841) Nucleobase Structure and Function

The hydration of nucleic acid bases is not a trivial matter; it profoundly influences their structural and functional properties. Water molecules can form hydrogen bonds with the polar atoms of the purine ring, affecting everything from crystal packing to the thermodynamics of nucleic acid conformational changes. nih.govacs.org The presence of water molecules in specific hydration sites can stabilize or destabilize certain conformations, thereby playing a role in DNA recognition by proteins and small molecules. rsc.org The degree of hydration has been shown to have a significant influence on the structural nonplanarity of guanine in its excited state, which can impact its photophysical properties. acs.org Different hydrated forms, such as monohydrates and dihydrates, exhibit distinct crystal structures and may have different solubilities and stabilities. nih.govresearchgate.net For instance, hydrated guanine crystals have a greater solubility than anhydrous guanine, a somewhat uncommon property for molecular crystals. nih.gov

Overview of Research Trajectories for Guanine and its Hydrated Forms

Research into guanine and its hydrated forms has followed several key trajectories. A significant area of focus has been the study of guanine's polymorphism—its ability to exist in multiple crystalline forms. researchgate.netacs.org These include anhydrous forms (α and β) and various hydrated states. researchgate.netresearchgate.net Understanding the conditions that favor the formation of each polymorph is crucial for applications ranging from materials science to pharmacology.

Another major research avenue involves the synthesis and characterization of guanine derivatives. cdnsciencepub.comresearchgate.net By modifying the core guanine structure, scientists can probe its biological functions and develop new therapeutic agents. google.comgoogle.com The study of these derivatives often involves characterizing their hydrated forms, including hemihydrates, to understand how modifications affect their structure and properties. cdnsciencepub.comacs.org Advanced techniques such as solid-state NMR and theoretical modeling are employed to gain detailed insights into the intermolecular interactions within these crystalline structures. acs.orgresearchgate.net

Furthermore, the interaction of guanine with metal ions and the role of water in mediating these interactions is an active area of investigation, given the biological relevance of such complexes. cuni.cz The study of guanine's behavior under various conditions, such as changes in temperature and pressure, also provides valuable information about the stability of its different forms. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3S B11714435 9H-Purin-2-amine, hemihydrate CAS No. 61552-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61552-45-2

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)

InChI Key

HCCOXCDCIWQBMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

Structural and Conformational Elucidation of 9h Purin 2 Amine, Hemihydrate

Tautomerism in Guanine (B1146940) Systems

Guanine is capable of existing in various tautomeric forms due to the mobility of protons within its molecular structure. tsijournals.com These forms, which include keto-amino and enol-amino isomers, exhibit different stabilities depending on their environment. researchgate.net

Analysis of Keto-Amino Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers is a central aspect of guanine's chemistry. While both forms can exist, the keto form is generally more stable, particularly in aqueous environments. stackexchange.com

In its hydrated crystalline state, such as the hemihydrate, the 9H-keto-amino tautomer of guanine is the predominant form. This stability is attributed to the intricate network of hydrogen bonds formed with water molecules within the crystal lattice. In guanine monohydrate, the hydrogen atoms are attached to N1 and N9, which is characteristic of the 9H tautomer. acs.org This arrangement is favored in the solid state and in aqueous solutions. mdpi.com

The relative stability of guanine tautomers is highly dependent on the phase (gas, solution, or solid-state).

Gas Phase: In the gas phase, experimental and theoretical studies have identified multiple tautomers coexisting. nih.govacs.org Theoretical calculations suggest that the 7H-keto tautomer is the most stable form in a vacuum, closely followed by the 9H-keto form. cuni.cznih.gov Enol tautomers are generally less stable in the gas phase. researchgate.net Specifically, four distinct tautomers of guanine have been detected in the gas phase: the enol and keto 7NH tautomers, and the keto and enol 9NH tautomers. acs.org

Aqueous Solution: In aqueous solution, the equilibrium shifts significantly. The canonical 9H-keto-amino tautomer is the most common form. mdpi.com The presence of water strongly favors the keto forms over the enol forms. cuni.cz There is a significant free energy difference of approximately 8.7 kcal/mol between the enol and keto forms in an aqueous solution, favoring the keto tautomer. stackexchange.comstackexchange.com

Solid-State: In the solid, crystalline phase, the specific tautomer observed depends on the hydration state. Anhydrous guanine crystals are composed of the 7H-keto tautomer. acs.org In contrast, guanine monohydrate crystals are formed from the 9H-keto tautomer. acs.org

Table 1: Relative Stability of Guanine Tautomers in Different Phases

Phase Most Stable Tautomer(s) Key Findings
Gas Phase 7H-Keto-Amino The 9H-keto and 9H-enol tautomers also have similar energies. researchgate.netcuni.cz
Aqueous Solution 9H-Keto-Amino The keto form is significantly more stable than the enol form. stackexchange.comstackexchange.com
Solid-State (Anhydrous) 7H-Keto-Amino This is the tautomeric form found in anhydrous guanine crystals. acs.org
Solid-State (Hydrated) 9H-Keto-Amino This is the tautomeric form present in guanine monohydrate crystals. acs.org

Influence of Microhydration on Tautomeric Stability and Interconversion

The presence of a small number of water molecules, known as microhydration, can influence the stability of guanine tautomers. Theoretical studies have shown that the addition of one or two water molecules does not alter the relative stability order of the isolated guanine tautomers found in the gas phase. cuni.cznih.gov However, the presence of water molecules does begin to show a trend that supports the stabilization of certain rare tautomers that are more favored in bulk water. cuni.cznih.gov For instance, while the 7H-keto form is the most stable in a vacuum and with one or two water molecules, the canonical 9H-keto form is the next most stable. cuni.cznih.gov The interaction with water molecules, even in small numbers, plays a role in the transition of tautomeric preference from the gas phase to the aqueous phase. rsc.org Monohydration of a guanine-guanine pair does not appear to alter the base pair structure, which is formed by the most stable keto tautomers. nih.gov

Crystalline Structures and Hydration Forms

Guanine can crystallize in several forms, including two anhydrous polymorphs (α and β) and a monohydrate form. nih.gov The hemihydrate mentioned in the subject is a specific state of hydration, and its characterization is crucial for understanding its properties.

Characterization of Hemihydrate Crystal Structures

While the monohydrate is well-characterized, the term "hemihydrate" suggests a crystal lattice containing one water molecule for every two molecules of guanine. Detailed crystallographic data for a true hemihydrate is less common in the literature than for the monohydrate. However, studies on hydrated guanine crystals provide insight into the role of water in the crystal structure. In the guanine monohydrate, water molecules are integral to the hydrogen-bonding network, linking the layers of guanine molecules. acs.org This incorporation of water leads to a different tautomeric form (9H-keto) compared to the anhydrous crystals (7H-keto). acs.org The formation of hydrated crystals like the monohydrate is often a precursor to the formation of the anhydrous form in aqueous solutions. acs.org

Table 2: Crystalline Forms of Guanine

Crystal Form Tautomer Present Key Structural Features
Anhydrous Guanine (α and β forms) 7H-Keto-Amino Composed of hydrogen-bonded layers of guanine molecules. acs.orgmdpi.com
Guanine Monohydrate 9H-Keto-Amino Water molecules are part of the hydrogen-bonding network between guanine layers. acs.org

Comparative Analysis with Anhydrous and Dihydrate Forms of Guanine/Guanosine (B1672433)

The crystal structures of guanine are significantly influenced by the degree of hydration. Anhydrous guanine exists in at least two polymorphic forms, α and β. mdpi.com Both forms are characterized by layers of guanine molecules linked by hydrogen bonds, but they differ in their π-π stacking patterns. mdpi.com The α form is the most thermodynamically stable, while the β form is metastable. mdpi.com In the anhydrous crystal, the guanine molecule adopts the keto-N7H tautomeric form, with protons located at the N1 and N7 positions of the purine (B94841) ring. iucr.org

In contrast, guanine monohydrate (which can be considered structurally related to the hemihydrate) crystallizes with the keto-N9H tautomer, where the protons are at the N1 and N9 positions. iucr.org This shift in tautomeric form is a direct consequence of the different hydrogen-bonding networks established in the presence of water molecules. iucr.org

A comparison of the key crystallographic parameters illustrates these differences:

Compound Tautomeric Form Key Structural Features Crystal System
Anhydrous Guanine (α & β)keto-N7H mdpi.comiucr.orgH-bonded layers with differing π-π stacking patterns. mdpi.comMonoclinic mdpi.com
Guanine Monohydrateketo-N9H iucr.orgHydrogen-bonding network incorporates water molecules, influencing tautomerism.Not specified
Guanosine DihydrateNormal keto form core.ac.ukH-bonded ribbons of purine bases, parallel stacking. core.ac.ukMonoclinic core.ac.uk

Molecular Packing and Lattice Water Interactions in Hydrated Guanine Crystals

In hydrated crystals, water molecules act as bridges, connecting different guanine molecules through hydrogen bonds. They can simultaneously act as hydrogen bond donors and acceptors, satisfying the hydrogen-bonding potential of the guanine molecules in ways that are not possible in the anhydrous state. nih.gov This intricate network of interactions involving N-H···O, O-H···N, and sometimes O-H···O bonds creates a robust three-dimensional structure. nih.govnih.gov

For example, in guanosine dihydrate, there are two nucleoside molecules and four water molecules in the asymmetric unit, indicating a complex hydration shell that mediates interactions between the organic molecules. core.ac.uk The packing is so efficient that it results in features like ribbons of purine bases and significant π-stacking, which is a stabilizing force in nucleic acid structures. core.ac.uk The dehydration of these crystals can lead to significant rearrangements as the molecules pack more closely to fill the voids left by the water molecules. nih.gov The stability and reversibility of this dehydration process depend on whether the crystal structure can maintain the integrity of its water channels upon water removal. acs.org The interactions are highly specific, and the hydrogen bonding is a primary determinant of which tautomeric form of the guanine molecule is present in the solid state. nih.gov

Conformational Landscape of Guanine and its Hydrates

Guanine is a structurally versatile molecule capable of existing in multiple tautomeric forms due to the mobility of its acidic protons. mdpi.com Among the common nucleic acid bases, guanine possesses one of the highest numbers of potential tautomers. mdpi.com Theoretical calculations have identified several low-energy tautomers, with the keto-N9H and keto-N7H forms being the most significant. mdpi.comacs.org

The keto-N9H form is the biologically relevant tautomer found in DNA and is most common in aqueous solutions, with its prevalence increasing with solvent polarity. mdpi.comnih.gov The keto-N7H tautomer is the most stable form in the gas phase. mdpi.com The energy differences between these low-lying tautomers are small, making the equilibrium sensitive to the molecular environment, including the presence of water. acs.org

In the solid state, the specific tautomer observed is a result of the crystal packing forces and the hydrogen-bonding network. As noted earlier, anhydrous guanine crystals contain the keto-N7H tautomer, while the monohydrate contains the keto-N9H tautomer. iucr.org This demonstrates that hydration directly influences the conformational and tautomeric state of the molecule within the crystal.

The guanine molecule itself, in its dominant tautomeric forms, is largely planar. iucr.orgwikipedia.org However, the amino group can exhibit slight pyramidalization. acs.org The degree of hydration can also influence the planarity of the molecule, particularly in its excited states, suggesting that the dynamics of guanine are dependent on its hydration shell. nih.gov The conformational landscape is a critical factor in its molecular recognition properties, such as the formation of three hydrogen bonds with cytosine in DNA base pairing. nagwa.com

Advanced Spectroscopic Methodologies for 9h Purin 2 Amine, Hemihydrate Analysis

Ultraviolet-Visible (UV-Vis) and Double-Resonance Spectroscopy

Ultraviolet-Visible (UV-Vis) and advanced double-resonance spectroscopic techniques provide powerful means to investigate the electronic structure, conformation, and non-covalent interactions of 9H-Purin-2-amine, hemihydrate (guanine). These methods are particularly insightful for studying complex systems such as gas-phase dimers and higher-order nucleic acid structures like quadruplexes.

IR-UV and UV-UV Double-Resonance for Gas Phase Dimer Studies

Double-resonance spectroscopy, performed in the gas phase, allows for the study of intrinsic molecular properties and intermolecular interactions without the influence of a solvent. By combining laser desorption with supersonic expansion, guanine (B1146940) clusters can be cooled to low internal temperatures (10–20 K), enabling high-resolution spectroscopic analysis.

IR-UV double-resonance spectroscopy is a highly sensitive method for structural determination. In this technique, an infrared (IR) "burn" laser is used to excite specific vibrational modes, such as OH and NH stretches, which are highly sensitive to hydrogen bonding. A subsequent ultraviolet (UV) "probe" laser, tuned to an electronic transition, ionizes the molecules. If the IR laser is resonant with a vibration in a specific conformer, it depletes the ground state population of that conformer, leading to a dip or "hole" in the UV ionization signal. This allows for the recording of conformer-specific IR spectra.

This methodology has been successfully applied to distinguish between different hydrogen-bonding arrangements in guanine-containing base pairs. For instance, in studies of guanine-cytosine (GC) clusters, IR-UV hole-burning spectroscopy has identified unique vibrational signatures for different pairing structures, including the Watson-Crick configuration. Similarly, when studying guanine monohydrate clusters, IR-UV double resonance spectroscopy can identify the specific docking sites of water molecules and determine the tautomeric form of guanine (keto-amino vs. enol-amino) by comparing the experimental vibrational frequencies with those predicted by ab initio calculations. The Watson-Crick structure, for example, shows a distinctly broad UV absorption, which is attributed to rapid internal conversion, a mechanism that provides unique photochemical stability.

UV-UV double-resonance spectroscopy is also employed to differentiate between the electronic spectra of various isomers or clusters present in the gas phase. By fixing one UV laser on a specific electronic origin and scanning a second UV laser, one can confirm that different spectral features belong to the same species. This has been used to assign the origins of different guanine monohydrate isomers.

UV Denaturation Profiles for Nucleic Acid Quadruplexes

UV-Vis spectroscopy is a fundamental tool for studying the thermal stability of nucleic acid structures, including G-quadruplexes formed by guanine-rich sequences. Thermal denaturation profiles, or UV-melting curves, are obtained by monitoring the absorbance at a specific wavelength as the temperature is increased. These profiles provide the melting temperature (Tm), which is a key indicator of the quadruplex's stability.

Unlike duplex DNA, which is typically monitored at 260 nm, the denaturation of G-quadruplexes is often followed at 295 nm. At this wavelength, the melting of a G-quadruplex results in a decrease in absorbance, a phenomenon known as hypochromism. This is in contrast to the hyperchromic shift (increase in absorbance) observed for duplex structures at 260 nm. This characteristic hypochromic shift at 295 nm is a distinctive signature of G-quadruplex dissociation.

The shape and characteristics of the thermal denaturation profile (TDP) can also provide information about the specific topology of the G-quadruplex (e.g., parallel, antiparallel, or hybrid). Research has shown that while all G4 topologies exhibit hypochromism at 295 nm and hyperchromism at 243 nm upon melting, the behavior at other wavelengths, such as 275 nm, is topology-dependent. Specifically, a hypochromic effect at 275 nm has been identified as a unique feature for discriminating parallel G-quadruplex conformations from other topologies. By analyzing TDPs at multiple wavelengths, researchers can gain insights into the structural polymorphism of G-quadruplexes under various conditions, such as the presence of different stabilizing cations like K+ or Pb2+.

Wavelength (nm)Change in Absorbance upon MeltingAssociated G4 Topology
295Hypochromism (Decrease)All topologies (Parallel, Antiparallel, Hybrid)
243Hyperchromism (Increase)All topologies (Parallel, Antiparallel, Hybrid)
275Hypochromism (Decrease)Parallel
275Hyperchromism (Increase)Most other topologies

Photoelectron Spectroscopy Techniques

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. This technique is invaluable for probing electronic stabilization upon hydration and for understanding the effects of metal complexation on guanine's frontier orbitals.

Negative Anion Photoelectron Spectroscopy (NIPES) for Hydrated Guanine Systems

Negative Anion Photoelectron Spectroscopy (NIPES), also known as photodetachment photoelectron spectroscopy, is a powerful gas-phase technique used to investigate the electronic structure of anions and the influence of micro-solvation. In NIPES, a mass-selected beam of anions is irradiated with a fixed-frequency laser, and the kinetic energies of the resulting photodetached electrons are measured. This provides values for the adiabatic detachment energy (ADE), the energy difference between the ground states of the anion and the neutral, and the vertical detachment energy (VDE), the energy required to detach an electron from the anion without changing its geometry.

NIPES has been used to study hydrated clusters of guanine-containing anions, such as doubly deprotonated guanosine (B1672433) monophosphate ([dGMP – 2H]²⁻), where one negative charge is localized on the phosphate (B84403) group and the other on the purine (B94841) moiety. By sequentially adding water molecules (from n=1 to 4), researchers can observe the effect of hydration on electronic stability. Studies show that the successive addition of water molecules to the [dGMP – 2H]²⁻ cluster increases both the experimental ADE and VDE. This increase, ranging from 0.1 to 0.5 eV per water molecule, directly reflects the electronic stabilization of the anion by the polar water molecules.

These experimental results, when combined with quantum chemical calculations, help to identify the preferential binding sites of water molecules, which can be near the deprotonated phosphate group or interacting with the purine ring. The sensitivity of ADE and VDE to the local solvation environment makes NIPES an excellent tool for probing the initial steps of hydration and their impact on the electronic properties of guanine.

Hydrated ClusterChange in VDE (eV) per added H₂O
[dGMP – 2H]²⁻·(H₂O)₁+0.5
[dGMP – 2H]²⁻·(H₂O)₂+0.4 (from n=1)
[dGMP – 2H]²⁻·(H₂O)₃+0.1 (from n=2)
[dGMP – 2H]²⁻·(H₂O)₄+0.2 (from n=3)

Data derived from studies on [dGMP – 2H]²⁻·nH₂O clusters

Furthermore, PES studies on oligonucleotides have provided direct spectroscopic evidence that the guanine base is the site with the lowest ionization potential. A distinct low-energy band in the photoelectron spectra of guanine-containing oligonucleotides serves as a "fingerprint," confirming that the highest occupied molecular orbital (HOMO) is localized on the guanine base. This intrinsic electronic property explains guanine's susceptibility to oxidative damage in DNA.

Theoretical Photoelectron Spectroscopy for Metal-Guanine Complexes

While experimental gas-phase PES on complex biomolecular systems can be challenging, theoretical methods provide critical insights into their electronic structure and can reliably predict their photoelectron spectra. Electron propagator theory and Density Functional Theory (DFT) are computational techniques used to calculate the ionization energies of molecules, which correspond to the peaks in a photoelectron spectrum.

Theoretical studies have been applied to various tautomers of guanine, demonstrating excellent agreement with experimental gas-phase spectra and helping to assign spectral features to specific tautomers and orbitals. These calculations confirm that for the most stable tautomers of guanine, the lowest ionization energy corresponds to the removal of an electron from a π orbital.

By calculating the ionization potentials of these metal-guanine complexes, theoretical PES can predict how the metal interaction affects the energy levels of the frontier orbitals. Such calculations are vital for designing new metallodrugs that target guanine-rich DNA sequences and for understanding the electronic consequences of metal-ion binding in biological systems.

Computational and Theoretical Investigations of 9h Purin 2 Amine, Hemihydrate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 9H-Purin-2-amine, hemihydrate, commonly known as guanine (B1146940) hemihydrate. These computational methods provide detailed insights into the molecule's geometry, vibrational modes, interaction energies, and spectroscopic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely employed computational method to predict the geometric and vibrational properties of molecular systems with a favorable balance of accuracy and computational cost. In the context of guanine and its hydrated forms, DFT calculations have been instrumental in elucidating its structural parameters and vibrational spectra.

Researchers have utilized DFT with various functionals, such as B3LYP, to optimize the geometry of guanine and its complexes with water molecules. kuleuven.be These calculations have confirmed the non-planar nature of the amino group in guanine and have shown how interaction with water can influence this geometry. kuleuven.be The optimized geometries from DFT calculations provide a foundational understanding of the three-dimensional structure of guanine hemihydrate.

Furthermore, DFT calculations are crucial for predicting the vibrational frequencies of guanine. researchgate.net Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be computed and compared with experimental data to assign specific vibrational modes to the functional groups within the molecule. semanticscholar.orgnih.gov For instance, DFT can accurately predict the stretching and bending frequencies of the N-H and C=O bonds, which are sensitive to hydrogen bonding interactions with water molecules in the hemihydrate structure. nih.govnepjol.info The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), has been shown to improve the agreement between computed and experimental vibrational spectra. semanticscholar.orgnih.gov

Table 1: Selected Calculated Vibrational Frequencies for Guanine

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP) Experimental Frequency (cm⁻¹)
N-H amino asymmetric stretch 3493 ~3500
N-H amino symmetric stretch 3397 ~3400
N-H amido stretch 2900 Not directly observed
C=O stretch 1750 1672
N-H amino in-plane bend 1630 1630

Note: Calculated values are from various DFT studies and may differ based on the specific functional and basis set used. Experimental values are for solid-state guanine.

Ab Initio Molecular Orbital Theory (e.g., MP2) for Interaction Energies and Electron Correlation

Ab initio molecular orbital theories, particularly Møller-Plesset perturbation theory to the second order (MP2), provide a more rigorous treatment of electron correlation compared to standard DFT functionals. wikipedia.org This is crucial for accurately calculating interaction energies, especially the non-covalent interactions that are fundamental to the stability of guanine hemihydrate.

Electron correlation is the interaction between electrons in a multi-electron system. molcas.org The MP2 method improves upon the Hartree-Fock (HF) method by including the effects of electron correlation, leading to more accurate predictions of molecular properties. wikipedia.org For systems like guanine hemihydrate, where hydrogen bonding and stacking interactions are important, accounting for electron correlation is essential for a correct description of the intermolecular potential energy surface. acs.org Research has shown that the correlation energy plays a role in the stability of base pairs and hydrated nucleic acid structures. nih.govacs.org

Gauge-Including Projector-Augmented Wave (GIPAW) Calculations for NMR Chemical Shifts

The Gauge-Including Projector-Augmented Wave (GIPAW) method is a powerful approach for the ab initio calculation of Nuclear Magnetic Resonance (NMR) parameters in solid-state systems. ictp.itmaterialscloud.org This method has been successfully applied to predict the NMR chemical shifts of guanine and its hydrated forms, providing a means to connect theoretical structures with experimental spectroscopic data. nih.gov

GIPAW calculations are performed on the periodic crystal structure, thus naturally incorporating the effects of the crystalline environment on the NMR parameters. unito.it This is particularly important for guanine hemihydrate, where intermolecular interactions in the solid state significantly influence the chemical shifts. The accuracy of GIPAW calculations can be further improved by using hybrid functionals or applying molecular corrections. rsc.org

Research has demonstrated that GIPAW calculations can accurately predict the ¹H and ¹³C chemical shifts of guanosine (B1672433) dihydrate. nih.gov Furthermore, these calculations have been used to show the significant effect of hydrogen bonding with water on the ¹H chemical shifts of the amino protons in guanine. nih.govresearchgate.net The coordination of water molecules leads to a downfield shift of these protons, and GIPAW calculations can quantify this effect, aiding in the interpretation of experimental NMR spectra. nih.gov

Table 2: Comparison of Experimental and GIPAW Calculated ¹H Chemical Shifts (ppm) for a Guanine System

Proton Experimental Shift (ppm) Calculated Shift (ppm)
H1 (imino) 12.5 12.3
H8 (aromatic) 7.8 7.9
H21 (amino) 6.5 6.4
H22 (amino) 8.5 8.3

Note: Values are illustrative and depend on the specific system and computational details. The increased shift of H22 indicates strong hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and related systems over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes, solvent interactions, and the pathways of complex processes.

Conformational Dynamics of Hydrated Guanine and Derivatives

MD simulations are a valuable tool for studying the conformational dynamics of guanine and its derivatives in an aqueous environment. nih.govacs.org These simulations can reveal the preferred hydration sites around the guanine molecule and the dynamics of the water molecules in the hydration shell. nih.gov For guanine hemihydrate, MD simulations can model the stability of the water molecule within the crystal lattice and the fluctuations of the guanine molecule itself.

Studies on hydrated guanosine monophosphate have used MD simulations to generate an ensemble of low-energy conformations, which were then further analyzed using quantum chemical methods to calculate properties like vertical detachment energies. nih.govacs.org This combined approach highlights the synergy between MD simulations and quantum chemistry. Furthermore, MD simulations have been used to investigate the conformational properties of guanine derivatives, such as those modified by carcinogens, to understand how such modifications affect their structure and dynamics. nih.gov

Simulation of G-Quadruplex Formation Pathways

Guanine-rich sequences of DNA can fold into four-stranded structures known as G-quadruplexes, which are implicated in various biological processes. nih.govoup.commdpi.com MD simulations have become an indispensable tool for investigating the formation, stability, and dynamics of these complex structures. oup.comnih.gov

Simulations can provide atomistic details of the G-quadruplex folding landscape, revealing the intermediate states and the different pathways the molecule can take to reach its final folded conformation. nih.gov These simulations have highlighted the crucial role of monovalent cations, which coordinate with the guanine carbonyl groups in the central channel of the quadruplex, in stabilizing the structure. nih.gov By employing enhanced sampling techniques, researchers have been able to simulate the complete folding process of a G-quadruplex from an unfolded state. nih.gov These computational studies provide insights into the fundamental forces that govern the formation and stability of G-quadruplexes, which is essential for understanding their biological roles and for the design of drugs that target these structures. mdpi.comoup.com

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a fundamental computational tool used to map the energy of a chemical system as a function of its geometry. By exploring the PES, researchers can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them, providing deep insights into chemical reactivity and stability.

Exploration of Reaction Pathways for Guanine Formation

Computational studies have elucidated potential pathways for the formation of guanine from simpler precursors. One investigated pathway involves the substitution of an amine (NH₂) group onto a purine (B94841) ring that has already been hydroxylated. For instance, the formation of guanine can proceed from a 6-hydroxypurine cation intermediate. nih.gov

The process begins with the nucleophilic attack of an NH₂ radical on the 6-hydroxypurine cation, which can form two cationic intermediates. nih.gov These intermediates are energetically favorable, lying 46.9 and 65.8 kcal/mol below the initial reactants. nih.gov Following this addition, the loss of a proton to a nearby water molecule leads to the formation of guanine. nih.gov The final guanine product, along with a hydronium ion (H₃O⁺), is calculated to be 63.9 kcal/mol more stable than the reactants. nih.gov Another potential product, 8-amino-6-hydroxypurine, can also be formed through this pathway and is 58.3 kcal/mol below the reactants. nih.gov These energy values map out a favorable reaction coordinate on the potential energy surface for guanine synthesis.

Energy Landscapes of Tautomeric Forms

Guanine can exist in several tautomeric forms, which are isomers that differ in the position of a proton. Guanine has six potential tautomeric sites (four endocyclic nitrogens and two exocyclic heteroatoms) and three labile protons, resulting in 20 possible tautomers. acs.org Computational chemistry is crucial for understanding the complex energy landscape of these tautomers, as their relative stabilities are often separated by small energy differences, making experimental characterization challenging. acs.org

Theoretical calculations have been employed to investigate the relative energies and interconversion barriers between these forms. acs.org For example, studies using the CASPT2//CASSCF method have explored the radiationless decay mechanisms of the 7H-keto-amino, 7H-enol-amino, and 7H-keto-imino tautomers of guanine. sfb749.de These investigations revealed that while all three tautomers can reach conical intersections with the ground state via out-of-plane deformation, the pathway is barrierless only for the 7H-keto-amino tautomer. sfb749.de This particular tautomer also exhibits the lowest energy barrier for hydrogen detachment. sfb749.de

The presence of water can significantly alter the energy landscape. For the conversion between guanine tautomers, the inclusion of a single water molecule as a catalyst can drastically reduce the ground-state energy barrier for proton transfer from 92 kJ/mol to just 24 kJ/mol. nih.gov This demonstrates the critical role of the immediate environment in modulating the stability and reactivity of different tautomeric forms. nih.gov

Below is a table summarizing the calculated relative stabilities of selected guanine tautomers.

TautomerComputational MethodRelative Energy (kcal/mol)
7H-keto-aminoCASPT2//CASSCFMost stable form considered in study
7H-enol-aminoCASPT2//CASSCFLess stable
7H-keto-iminoCASPT2//CASSCFLess stable

Note: This table is illustrative and derived from qualitative descriptions in the cited research. Precise energy values are highly dependent on the level of theory used.

Analysis of Intermolecular Interactions through Computational Models

The structure and properties of this compound in its solid state are governed by a network of intermolecular interactions, primarily hydrogen bonds. Computational models provide a molecular-level understanding of these forces.

Charge Density Studies and Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful model for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This approach defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density and characterizes bonds through the properties of critical points in ρ(r). wikipedia.orguni-rostock.deias.ac.in

In the context of guanine systems, AIM has been used to analyze the hydrogen bonding network in guanine tetrads. researchgate.netrsc.org The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path linking two interacting atoms. ias.ac.in The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.netrsc.org For hydrogen bonds, specific criteria based on these topological properties are used to characterize the interaction as electrostatic or having some degree of covalent character. ias.ac.in Experimental charge density analysis, derived from high-resolution X-ray diffraction data, can also be used to calculate the electrostatic contribution to intermolecular interaction energies. buffalo.edu

NBO Analysis for Charge Transfer in Hydrogen Bonds

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugation, delocalization of electron density, and charge transfer within a molecule or molecular complex. ijltet.orgnih.gov It examines interactions between filled "donor" Lewis-type NBOs (lone pairs or bonds) and empty "acceptor" non-Lewis NBOs (typically antibonding orbitals). ijltet.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). ijltet.orgnih.gov A larger E(2) value indicates a more intensive interaction and greater charge transfer from the donor to the acceptor orbital. ijltet.org In hydrogen-bonded systems like guanine hemihydrate, NBO analysis can quantify the charge transfer from a lone pair (LP) on the hydrogen bond acceptor atom (e.g., oxygen or nitrogen) to the antibonding orbital (σ*) of the donor N-H bond. nih.gov Studies on guanine-cytosine base pairs have shown that properties like spin-spin coupling constants across the N-H···N hydrogen bonds are strongly correlated with the E(2) interaction energies, indicating that these hydrogen bonds are controlled by charge transfer. nih.gov

The following table illustrates typical donor-acceptor interactions identified by NBO analysis in hydrogen-bonded systems.

Donor NBO (Lewis Base)Acceptor NBO (Lewis Acid)E(2) (kcal/mol)Interaction Type
LP (O)σ* (N-H)HighStrong H-bond, significant charge transfer
LP (N)σ* (N-H)Moderate-HighStrong H-bond, significant charge transfer
LP (O)σ* (C-H)LowWeak H-bond, minor charge transfer

Note: This table provides a generalized representation of NBO analysis results. Specific E(2) values would require a dedicated calculation for the this compound crystal structure.

Cooperative Effects in Hydrogen Bonding

Hydrogen bonds within a network are often not independent; they can exhibit cooperativity, where the formation of one hydrogen bond influences the strength of its neighbors. nih.gov This cooperative effect is significant in systems with multiple hydrogen bonds, such as those found in the crystal structure of guanine hemihydrate. arxiv.org

Intermolecular Interactions and Self Assembly of Guanine Hemihydrate

Hydrogen Bonding Networks

Hydrogen bonding is the principal driving force in the self-assembly of guanine (B1146940) hemihydrate, leading to the formation of well-defined, stable structures. The geometry and strength of these bonds are crucial in determining the final architecture of the molecular assemblies.

In the solid state, guanine molecules can form dimers and more extensive networks through various hydrogen bonding patterns. While Watson-Crick base pairing is the canonical interaction in DNA, Hoogsteen base pairing is also a significant motif, particularly in the formation of G-quadruplexes. wikipedia.orgwikipedia.org

Watson-Crick base pairing involves the interaction between the Watson-Crick edge of one guanine molecule and that of a complementary base, typically cytosine. However, in self-assembly, guanine can also form self-pairs. In the crystal structure of guanine monohydrate, the guanine molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds to form sheets. iucr.org

Hoogsteen base pairing , on the other hand, involves the Hoogsteen edge of the purine (B94841) base (N7 and C6=O). This type of interaction is fundamental to the formation of guanine tetrads, which are planar arrays of four guanine molecules. wikipedia.orgwikipedia.org In a G-tetrad, four guanine bases are arranged in a square planar array, stabilized by a cyclic network of eight hydrogen bonds in a Hoogsteen-type arrangement. wikipedia.orgwikipedia.orgnih.gov

The preference for a particular hydrogen bonding pattern is influenced by the molecular environment. In the crystal structure of guanine monohydrate, the guanine molecules exist as the keto-amino tautomer with hydrogen atoms attached to N1 and N9, which differs from the N1 and N7 protonation found in anhydrous guanine. iucr.orgacs.org This tautomeric form influences the available hydrogen bond donors and acceptors.

Table 1: Comparison of Watson-Crick and Hoogsteen Hydrogen Bonding in Guanine

Feature Watson-Crick Base Pairing Hoogsteen Base Pairing
Interacting Edge Watson-Crick edge (N1, N2, C6=O) Hoogsteen edge (N7, C6=O)
Typical Partner Cytosine Guanine (in G-tetrads)
Resulting Structure Double helix (with C) G-quadruplexes
Number of H-bonds (G-C) 3 2 (in G-G pairs within a tetrad)

The water molecules form hydrogen bonds with both the guanine molecules and other water molecules, creating a robust, three-dimensional architecture. acs.org Specifically, in the crystal structure of guanine monohydrate, water molecules are involved in the hydrogen bonding within the layers of guanine molecules. acs.org This is in contrast to the anhydrous form, where guanine molecules are directly hydrogen-bonded to each other to form sheets. iucr.org

The presence of water can influence the tautomeric equilibrium of guanine. In aqueous solutions, the keto-N9H tautomer is the most common form, which is also observed in the guanine monohydrate crystal structure. acs.orgnih.gov The water molecules can also form bridges between different guanine molecules, further reinforcing the supramolecular assembly. nih.gov

Table 2: Hydrogen Bond Interactions Involving Water in Guanine Hemihydrate

Donor Acceptor Interaction Type Significance
Water (H) Guanine (O6) Water-Guanine Stabilizes guanine layers
Water (H) Guanine (N7) Water-Guanine Links guanine molecules
Guanine (N1-H) Water (O) Guanine-Water Integrates water into the network
Guanine (N2-H) Water (O) Guanine-Water Crosslinks guanine molecules
Water (H) Water (O) Water-Water Extends the hydrogen bond network

Beyond the canonical Watson-Crick and Hoogsteen interactions, non-canonical hydrogen bonds also contribute to the structural diversity of guanine assemblies. These can involve different combinations of hydrogen bond donors and acceptors, or interactions with other parts of the molecule. wikipedia.orgnih.govwikimedia.org

In various RNA structures, for instance, guanine can form non-canonical pairs with other bases like adenine (B156593), stabilized by two or more hydrogen bonds. nih.gov While not directly observed in the simple guanine hemihydrate crystal, the potential for such interactions is inherent to the guanine molecule and can be significant in more complex self-assembled systems.

The formation of non-canonical hydrogen bonds can be influenced by the local environment, including the presence of metal ions or other molecules. These interactions, although often weaker than canonical bonds, can play a crucial role in the fine-tuning of supramolecular architectures and are important in the folding and function of RNA molecules. wikipedia.orgnih.gov

Base Stacking Interactions

In addition to hydrogen bonding, base stacking interactions are a significant force in the stabilization of guanine assemblies. These non-covalent interactions arise from the attractive forces between the planar aromatic rings of adjacent guanine molecules.

G-quadruplexes are higher-order structures formed by the stacking of two or more guanine tetrads on top of each other. wikipedia.orgnih.govnih.gov This stacking is a defining feature of these structures and contributes significantly to their stability. nih.govnih.gov The core of a G-quadruplex consists of a column of stacked G-tetrads, with a central channel that can accommodate metal cations, which further stabilize the structure. wikipedia.orgwikipedia.orgmappingignorance.org

The stacking geometry within G-quadruplexes can vary, with different degrees of overlap between the aromatic rings of adjacent tetrads. nih.gov Common stacking arrangements include partial overlap of the five- and six-membered rings of the guanine bases. nih.gov The distance between stacked tetrads is typically in the range of 3.2 to 3.4 Å.

Table 3: Typical Stacking Geometries in G-Quadruplexes

Stacking Mode Description
Partial 5/6-ring Partial overlap of the 5-membered ring of one guanine with the 6-membered ring of another. nih.gov
5-ring Overlap of the 5-membered rings of stacked guanines. nih.gov
Partial 6-ring Partial overlap of the 6-membered rings of stacked guanines. nih.gov

The interplay between these two forces is crucial. While hydrogen bonding provides specificity and directionality, guiding the formation of planar structures like G-tetrads and sheets, stacking interactions provide the cohesive force that holds these planar units together in a three-dimensional arrangement. rsc.org The strength of stacking interactions is influenced by factors such as the degree of overlap between the aromatic systems and the electronic properties of the interacting bases.

The supramolecular architecture of guanine-based materials can be engineered by modifying the guanine molecule to favor certain types of interactions. For example, the introduction of bulky substituents can hinder ribbon formation and promote the assembly of stacked G-quartets. acs.org This highlights the delicate balance between hydrogen bonding and stacking forces in determining the final self-assembled structure. rsc.orgsocietechimiquedefrance.fr

Hydration Effects on Self-Assembly and Stability

The presence of water molecules is a critical factor in the self-assembly and stability of guanine structures. The hydration shell not only influences the conformation of individual guanine molecules but also plays a significant role in the reversible formation of its hydrated forms.

Modulation of Molecular Conformation by Hydration Shells

The hydration shell surrounding a guanine molecule can significantly influence its three-dimensional structure. Theoretical studies have shown that the degree of hydration affects the structural properties of the canonical keto-N9H form of guanine in both its ground and excited states. nih.gov As the number of water molecules in the hydration shell increases, there is a notable impact on the nonplanarity of the guanine structure in its excited state. nih.gov This suggests that the dynamics of guanine in an aqueous environment are dependent on the extent of its hydration. nih.gov While the bulk water solution, modeled by a polarizable continuum model, does not appear to have a major influence on the structure of the hydrated species, the direct interactions with the first solvation shell are crucial. nih.gov

The interaction between the carbonyl group of a peptide and its surrounding water molecules provides a parallel understanding of how hydration shells can modulate molecular vibrations, which are indicative of conformational states. The frequency of the carbonyl vibration is sensitive to the hydrogen bonding state with water molecules in the first hydration shell. mdpi.com Fluctuations in the arrangement of these water molecules lead to changes in the vibrational frequencies, highlighting the dynamic nature of the hydration shell's influence. mdpi.com

Reversible Dehydration/Hydration Properties of Guanine Forms

Guanine can exist in different crystalline forms, including anhydrous and hydrated states. Guanine monohydrate, a hydrated form, can undergo a phase transformation to anhydrous guanine upon heating. acs.org This dehydration process, which occurs at approximately 95°C, is reversible. acs.org The resulting anhydrous guanine can, in turn, transform back into the monohydrate form. Dehydrated guanine monohydrate is not stable at room temperature and will revert to the monohydrate form, even under low humidity conditions. nih.gov This reversible dehydration and hydration are critical properties that can influence the stability and solubility of different guanine forms. nih.gov It is noteworthy that hydrated guanine crystals exhibit greater solubility than their anhydrous counterparts, a phenomenon attributed to the different tautomers of guanine molecules present in these crystalline structures. nih.gov

PropertyGuanine MonohydrateAnhydrous Guanine
Stability Less stable at high temperaturesMore stable at high temperatures
Transformation Dehydrates to anhydrous form upon heatingCan be formed from the monohydrate
Solubility Higher in waterLower in water

Interactions with Metal Ions and Other Molecular Species

The interaction of guanine with metal ions and other molecular entities is fundamental to its role in the formation of complex biological structures and its recognition by other molecules.

Coordination with Monovalent Cations (e.g., K+) in G-Quadruplex Stabilization

Monovalent cations, particularly potassium (K+), play a pivotal role in the formation and stabilization of G-quadruplex structures. researchgate.netrsc.org These structures are formed by guanine-rich nucleic acid sequences and are stabilized by the coordination of cations in the central channel. nih.gov The stability of G-quadruplexes is significantly influenced by the type of monovalent cation present, with the stabilizing effect following the order K+ > Na+ > Li+. researchgate.net

The preference for K+ over other cations like Na+ is attributed to a combination of factors, including ionic radius and the energetics of dehydration. nih.gov While the binding of Na+ to a quadruplex may be energetically favorable, the energy required to dehydrate the Na+ ion is significantly higher than that for K+. nih.gov The larger ionic radius of K+ (1.33 Å) is considered more optimal for coordinating with the eight O6 atoms of the guanine tetrads that form the core of the G-quadruplex. nih.gov This coordination neutralizes the electrostatic repulsion between the oxygen atoms, thereby stabilizing the entire structure. researchgate.net

CationIonic Radius (Å)Role in G-Quadruplex Stabilization
K+ 1.33Strong stabilization due to optimal size and lower dehydration energy. nih.gov
Na+ 0.95Can stabilize G-quadruplexes but less effectively than K+ due to higher dehydration energy. nih.govnih.gov
Li+ 0.60Generally does not induce G-quadruplex formation. nih.gov

Complexation with Transition Metal Atoms (e.g., Cu) and its Effect on Tautomerism

Guanine can form complexes with various transition metal ions, and these interactions can influence its tautomeric equilibrium. The binding of transition metal complexes to guanine has been studied using density functional theory, revealing that early transition metals tend to prefer binding at the O6 position, while later transition metals favor the N7 position. nih.govresearchgate.net

Hydrogen-Bonding Interaction with Ligands

Hydrogen bonding is a key interaction that governs the recognition of guanine by other molecules, including proteins and other nucleic acids. researchgate.netnih.gov The specific pattern of hydrogen bond donors and acceptors on the guanine molecule allows for highly specific interactions. For example, in the guanine riboswitch, the ligand is recognized through a base quadruple where it forms a Watson-Crick-like pair with a pyrimidine (B1678525) residue. researchgate.net

Guanine Rich Nucleic Acid Structures: G Quadruplexes

Fundamental Structural Motifs and Formation Mechanisms

The foundational element of a G-quadruplex is the guanine (B1146940) tetrad, a planar arrangement of four guanine bases. The assembly of these tetrads and their subsequent stacking give rise to the characteristic four-stranded helical structure of the G-quadruplex.

Table 1: Key Features of Guanine Tetrad Formation

Feature Description
Core Component Four guanine bases arranged in a square planar structure. wikipedia.orgwikipedia.org
Bonding Type Hoogsteen hydrogen bonding connects the four guanines. researchgate.netwikipedia.orgnih.gov
Hydrogen Bonds A total of eight hydrogen bonds stabilize the tetrad. nih.gov

| Stabilizing Ion | A central monovalent cation (typically K+ or Na+) is crucial for stability. wikipedia.orgnih.govresearchgate.net |

Diversity in G-Quadruplex Topologies and Molecularity

G-quadruplexes exhibit a high degree of structural diversity, which is determined by several factors including the number of nucleic acid strands involved, the orientation of these strands, and the nature of the loops connecting the guanine tracts. nih.govnih.gov

The molecularity of a G-quadruplex refers to the number of individual nucleic acid strands that assemble to form the structure. wikipedia.orgnih.gov

Intramolecular G-quadruplexes are formed from a single nucleic acid strand that folds back on itself. wikipedia.orgrsc.org This requires the presence of at least four distinct guanine-rich tracts within the same strand.

Bimolecular G-quadruplexes are formed by the association of two separate strands. wikipedia.org

Tetramolecular G-quadruplexes involve the assembly of four individual strands. acs.org

Table 2: Molecularity of G-Quadruplexes

Molecularity Number of Strands Formation
Intramolecular One wikipedia.orgrsc.org A single strand with at least four G-tracts folds upon itself.
Bimolecular Two wikipedia.org Two separate strands associate to form the structure.

The topology of a G-quadruplex is also defined by the relative orientation of the nucleic acid strands that form the structure. nih.govnih.gov

Parallel G-quadruplexes have all four strands oriented in the same direction (5' to 3'). nih.govencyclopedia.pub

Antiparallel G-quadruplexes have at least one strand running in the opposite direction to the others. nih.govencyclopedia.pub

Hybrid G-quadruplexes are a mix of parallel and antiparallel arrangements, typically with three strands in one direction and the fourth in the opposite direction. nih.govnih.govresearchgate.net

The orientation of the strands is influenced by the glycosidic bond angle of the guanine bases (either syn or anti conformation). researchgate.net

In intramolecular and some intermolecular G-quadruplexes, the guanine tracts are connected by loops of varying lengths and sequences. nih.govgithub.io The architecture of these loops plays a crucial role in determining the final topology of the G-quadruplex. cam.ac.uknih.gov Different types of loops, such as propeller (chain-reversal), lateral (edgewise), and diagonal loops, connect the G-tracts in distinct ways, thereby influencing whether the resulting structure is parallel, antiparallel, or hybrid. github.ioencyclopedia.pub The length of the loops is also a significant factor; for instance, short loops often favor the formation of parallel structures. cam.ac.uknih.gov The folding pathway and the final stable conformation of a G-quadruplex are thus intricately linked to the composition and arrangement of these connecting loops. oup.comnih.gov

Glycosidic Configuration Patterns and Helical Parameters (Twist, Tilt)

The relative orientation of stacked guanines within the G-tracts directly influences the helical twist and tilt of the G-quadruplex structure. nih.gov These helical parameters, in turn, define the width of the grooves, which has significant implications for the binding of ligands and proteins. nih.gov For instance, antiparallel G-quadruplexes often exhibit a repeating syn-anti pattern along the G-tracts. nih.gov Molecular dynamics simulations have shown that the syn-anti base pair step is energetically more favorable than other combinations, providing a rationale for the observed prevalence of this pattern in many antiparallel structures. nih.gov The specific arrangement of syn and anti conformations, along with the loop architecture, dictates the unique three-dimensional structure of each G-quadruplex.

A comprehensive analysis of 333 intramolecular G-quadruplex structures revealed that each of the eight distinguishable topologies has a characteristic groove-width signature and a predominant glycosidic configuration pattern, which is governed by the direction of the strands. nih.gov The vertical succession of these glycosidic configurations determines the twist and tilt of the helices. nih.gov

ParameterDescriptionInfluence on G-Quadruplex Structure
Glycosidic Configuration The rotational orientation of the guanine base around the glycosidic bond, which can be either syn or anti.Determines the overall folding topology and the relative positioning of the sugar-phosphate backbone.
Helical Twist The angle of rotation between successive G-tetrads.Affects the overall helical shape and the width of the grooves.
Helical Tilt The angle of inclination of the G-tetrads relative to the helical axis.Influences the stacking interactions between G-tetrads and the overall compactness of the structure.

Computational Prediction and Modeling of G-Quadruplexes

The identification of potential G-quadruplex-forming sequences (PQS) within genomes has been greatly facilitated by the development of computational algorithms. nih.govresearchgate.net Early prediction methods typically relied on searching for a consensus motif, such as G3+N1-7G3+N1-7G3+N1-7G3+, where G represents guanine and N can be any nucleotide. oup.comnih.govresearchgate.net

More sophisticated algorithms have since been developed that incorporate scoring systems, sliding window approaches, and machine learning techniques to improve the accuracy of G-quadruplex prediction. oup.comresearchgate.net These tools can analyze entire genomes and provide a global map of PQS distribution. nih.gov For example, the Quadron algorithm utilizes tree-based gradient boosting machines trained on extensive experimental G4-formation datasets to predict G-quadruplex structures. oup.com Other machine learning methods, such as G4detector, which is based on convolutional neural networks, can predict G4s with high accuracy directly from the raw DNA sequence. nih.gov DeepG4, another deep learning approach, can even predict cell-type-specific active G-quadruplex regions by integrating DNA sequence and chromatin accessibility data. nih.gov

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure, stability, and dynamics of G-quadruplexes at an atomic level. These computational methods provide insights into the intricate network of interactions that stabilize the G-quadruplex fold, including the Hoogsteen hydrogen bonds within the G-tetrads, the stacking interactions between the tetrads, and the coordination of the central cation.

Computational MethodApplication in G-Quadruplex ResearchKey Features
Sequence-based Prediction (e.g., Quadparser, G4Hunter) Identification of potential G-quadruplex forming sequences (PQS) in genomes.Based on defined sequence motifs and rules.
Machine Learning (e.g., Quadron, G4detector) Improved prediction of G-quadruplex formation by learning from experimental data.Utilizes algorithms like support vector machines and neural networks.
Molecular Dynamics (MD) Simulations Investigation of the structure, dynamics, and stability of G-quadruplexes.Provides atomic-level insights into conformational changes and interactions.

Physiological Relevance of G-Quadruplex Structures (Mechanistic Focus)

The formation of G-quadruplex structures in vivo is not a random event; these structures play crucial roles in a variety of fundamental biological processes. mdpi.com Their prevalence in key genomic regions underscores their functional significance. researchgate.net

Occurrence in Telomeric Regions and Transcriptional Regulatory Regions

G-quadruplexes are notably enriched in telomeric regions, the protective caps at the ends of eukaryotic chromosomes. researchgate.netnih.gov The human telomeric repeat sequence, (TTAGGG)n, readily forms G-quadruplex structures in vitro and has been visualized in living cells. nih.govpnas.org The formation of G-quadruplexes in telomeres is thought to play a role in telomere maintenance and protection. nih.gov Specifically, G-quadruplex structures can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length. nih.govmdpi.com

In addition to telomeres, G-quadruplex forming sequences are frequently found in the promoter regions of many genes, including a number of proto-oncogenes such as c-MYC, c-KIT, and K-RAS. nih.gov The formation of G-quadruplexes in these regulatory regions can act as a roadblock for the transcriptional machinery, thereby modulating gene expression. mdpi.com This has led to the development of small molecules that can stabilize these G-quadruplexes as a potential anti-cancer strategy. mdpi.com

Interplay with DNA Repair Pathways (e.g., BER pathway)

The formation of G-quadruplexes can pose a challenge to the cellular machinery responsible for DNA replication and repair. nih.gov These stable structures can act as physical barriers, leading to replication fork stalling and potentially causing DNA damage. nih.gov Consequently, cells have evolved specialized helicases, such as those from the RecQ family (e.g., BLM and WRN), that can efficiently unwind G-quadruplex structures. nih.gov

There is a complex interplay between G-quadruplexes and various DNA repair pathways. mdpi.com For instance, G-quadruplexes can influence the efficiency of the Base Excision Repair (BER) pathway. mdpi.com The presence of a G-quadruplex can either inhibit or, in some contexts, even stimulate the activity of enzymes involved in BER. mdpi.com Bioinformatic analyses have revealed that a significant number of human DNA repair genes themselves contain potential G-quadruplex sequences in their promoter regions, suggesting a feedback loop in the regulation of DNA repair processes. nih.gov Furthermore, the formation of G-quadruplexes has been linked to increased genomic instability, including a higher frequency of recombination events and gross chromosomal rearrangements, particularly in the absence of helicases that resolve these structures. nih.gov

Formation in Telomeric Repeat-Containing RNA (TERRA)

Telomeres are transcribed into long non-coding RNAs known as Telomeric Repeat-Containing RNA (TERRA). pnas.org TERRA molecules contain the same UUAGGG repeat sequence as the G-rich strand of telomeric DNA and have been shown to form stable G-quadruplex structures both in vitro and in living cells. pnas.orgoup.com The formation of G-quadruplexes within TERRA is believed to be crucial for its biological functions. acs.org

TERRA G-quadruplexes have been implicated in the regulation of telomere length and the maintenance of telomeric heterochromatin. acs.org Studies have shown that TERRA can interact with telomeric proteins and may play a role in recruiting these proteins to the telomeres. acs.org For example, the telomeric protein TRF2 has been shown to bind to TERRA in a manner that requires the formation of a G-quadruplex structure. acs.org Furthermore, TERRA has been shown to modulate the occupancy of the chromatin remodeler ATRX at repetitive sequences and to maintain DNA G-quadruplex structures throughout the genome. oup.comnih.gov Ribonuclease protection assays have suggested that long human TERRA can form stable building blocks of G-quadruplexes composed of four or eight UUAGGG repeats. acs.org

Experimental Methodologies for Studying G-Quadruplex Topology

A variety of experimental techniques are employed to confirm the formation and elucidate the topology of G-quadruplex structures. researchgate.net These methods provide valuable information on the structural features, stability, and interactions of G-quadruplexes.

Circular Dichroism (CD) spectroscopy is a widely used technique for the initial characterization of G-quadruplex formation and for obtaining insights into their topology. researchgate.net Different G-quadruplex topologies (e.g., parallel, antiparallel, and hybrid) exhibit distinct CD spectral signatures. For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure often displays a positive peak around 295 nm. chinesechemsoc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of G-quadruplexes in solution. ki.sinih.gov NMR can provide detailed information about the glycosidic bond conformations, the hydrogen-bonding network within the G-tetrads, and the connectivity of the loops. ki.si The 1H-13C HSQC experiment is particularly useful for unambiguously determining the glycosidic conformation of each guanine residue and thus the folding topology of the G-quadruplex. nih.gov

Other techniques such as UV spectroscopy, particularly UV melting experiments, can be used to assess the thermal stability of G-quadruplexes. researchgate.net Electrophoresis, mass spectrometry, and X-ray crystallography also provide valuable information on the formation, stoichiometry, and detailed atomic structure of G-quadruplexes. researchgate.net In-cell imaging techniques, using specific antibodies or fluorescent probes, have been developed to visualize G-quadruplex structures within living cells. nih.gov

Experimental TechniqueInformation ObtainedStrengths
Circular Dichroism (CD) Spectroscopy G-quadruplex formation and overall topology (parallel, antiparallel, hybrid).Rapid and requires small sample amounts.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure, glycosidic conformations, loop connectivity.Provides detailed structural information in solution.
UV-Visible Spectroscopy Thermal stability and conformational changes.Simple and widely accessible.
Mass Spectrometry Stoichiometry of G-quadruplex formation and ligand binding.High sensitivity and accuracy in mass determination.
X-ray Crystallography Atomic-resolution 3D structure in the solid state.Provides precise structural details.
In-cell Imaging Visualization and localization of G-quadruplexes in living cells.Provides evidence for in vivo formation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for the characterization of G-quadruplex structures. nih.govspringernature.com This method is highly sensitive to the conformational properties of nucleic acids, making it an invaluable tool for distinguishing between the different topologies of G-quadruplexes. springernature.com The distinct stacking arrangements of the G-tetrads and the orientation of the strands in parallel, antiparallel, and hybrid G-quadruplexes give rise to characteristic CD spectral signatures. nih.gov

Qualitative analysis of the CD spectrum can often provide a rapid assessment of the G-quadruplex topology. For instance, parallel G-quadruplexes typically exhibit a positive peak around 264 nm and a negative peak around 245 nm. nih.gov In contrast, antiparallel structures are generally characterized by a positive peak near 295 nm and a negative peak around 260 nm. nih.gov Hybrid topologies, which contain both parallel and antiparallel strand orientations, often display a more complex spectrum with positive peaks at approximately 295 nm and 260 nm, and a negative peak around 245 nm. nih.gov

Recent advancements have focused on developing algorithms to derive quantitative estimates of the secondary structure content of G-quadruplexes from their experimental CD spectra. nih.gov By analyzing a reference library of CD spectra from G-quadruplexes with known structures, it is possible to estimate the proportions of different structural motifs, such as syn and anti glycosidic bond conformations and various loop configurations. nih.govnih.gov

Table 1: Characteristic CD Spectral Features of G-Quadruplex Topologies
TopologyPositive Peak(s) (nm)Negative Peak(s) (nm)
Parallel~264~245
Antiparallel~295~260
Hybrid~295, ~260~245

UV Spectroscopy and Thermal Denaturation Profiles

UV spectroscopy is another fundamental technique employed in the study of G-quadruplexes, primarily to monitor their formation and thermal stability. nju.edu.cnnih.gov The absorbance of UV light by nucleic acids is sensitive to their conformation, and the formation of G-quadruplexes leads to distinct changes in the UV spectrum compared to single-stranded or double-stranded DNA.

Thermal denaturation profiles, also known as UV melting curves, are generated by monitoring the change in UV absorbance at a specific wavelength as the temperature is gradually increased. nih.govresearchgate.net This process induces the unfolding or "melting" of the G-quadruplex structure back into its single-stranded components. The melting temperature (Tm), defined as the temperature at which half of the G-quadruplexes are unfolded, is a key parameter for assessing their thermal stability. researchgate.net

A characteristic feature of G-quadruplex denaturation is the change in absorbance at 295 nm. nju.edu.cnnih.gov The unfolding of a G-quadruplex is typically accompanied by a decrease in absorbance at this wavelength (hypochromism), which is a hallmark of G-quadruplex dissociation. nju.edu.cnnih.gov In contrast, changes at 260 nm, the traditional wavelength for monitoring duplex DNA melting, are often much smaller for G-quadruplexes. nju.edu.cn Furthermore, thermal difference spectra (TDS), which plot the difference in absorbance between the folded and unfolded states across a range of wavelengths, reveal characteristic patterns for different G-quadruplex topologies. For all topologies, a positive peak around 243 nm (hyperchromism) and a negative peak around 295 nm (hypochromism) are typically observed upon unfolding. nju.edu.cnnih.gov

Table 2: Typical Absorbance Changes Upon Thermal Denaturation of G-Quadruplexes
Wavelength (nm)Absorbance ChangeChromicity
~295DecreaseHypochromism
~243IncreaseHyperchromism
~260Topology-dependentVariable
~275Topology-dependentVariable

Biosynthetic and Prebiotic Chemical Pathways of Guanine

De Novo Biosynthesis of Guanine (B1146940) Nucleotides

The de novo biosynthesis of purines is a fundamental metabolic pathway where nucleotides are synthesized from simpler precursor molecules. unacademy.com Guanine nucleotides are derived from the nucleotide inosine (B1671953) monophosphate (IMP), which is the first compound in the pathway to feature a complete purine (B94841) ring system. wikipedia.orgutah.edu This process is a multi-step, energy-intensive pathway that utilizes amino acids, carbon dioxide, and formate (B1220265) as sources for the carbon and nitrogen atoms of the purine ring. nih.govnih.gov

The synthesis of guanine nucleotides from the branch point intermediate, IMP, involves two crucial enzymatic steps.

Inosine-5'-Monophosphate Dehydrogenase (IMPDH/GuaB): The first committed and rate-limiting step in the pathway to guanine nucleotides is the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgnih.govnih.gov This reaction is catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase, also known as IMPDH or GuaB in bacteria. wikipedia.orgasm.org IMPDH is a critical enzyme that regulates the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. wikipedia.orgnih.gov

Guanosine (B1672433) 5'-Monophosphate (GMP) Synthase (GuaA): Following the formation of XMP, the enzyme GMP synthase (or GuaA) catalyzes the conversion of XMP to guanosine 5'-monophosphate (GMP). nih.govnih.gov This reaction involves the transfer of an amide nitrogen from glutamine to XMP. rutgers.edu GMP can then be further phosphorylated to create guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP).

EnzymeGene (Bacteria)SubstrateProductFunction
Inosine-5'-Monophosphate DehydrogenaseGuaBInosine Monophosphate (IMP)Xanthosine Monophosphate (XMP)Catalyzes the rate-limiting step in de novo guanine nucleotide synthesis. wikipedia.orgasm.org
Guanosine 5'-Monophosphate SynthaseGuaAXanthosine Monophosphate (XMP)Guanosine Monophosphate (GMP)Catalyzes the final step in the synthesis of GMP. nih.govnih.gov

The de novo purine biosynthesis pathway is tightly regulated to ensure that the cell produces an appropriate supply of purine nucleotides. news-medical.net Regulation occurs at several key points, primarily through feedback inhibition. rutgers.edu

Regulation also occurs at the IMP branch point. nih.gov The enzymes IMPDH and adenylosuccinate synthase (which leads to AMP synthesis) are competitively inhibited by their respective end products, GMP and AMP. rutgers.edunews-medical.net This ensures a balanced production of both adenine (B156593) and guanine nucleotides. nih.gov For instance, high levels of GMP will inhibit IMPDH, preventing further synthesis of guanine nucleotides. rutgers.edu Conversely, the activity of IMPDH is essential for maintaining the guanine nucleotide pool required for cell proliferation. wikipedia.org

Regulatory PointEnzymeActivatorsInhibitors
Committed StepAmidophosphoribosyltransferasePRPP wikipedia.orgAMP, GMP, IMP wikipedia.orgrutgers.edu
Guanine BranchIMP Dehydrogenase (IMPDH)-GMP rutgers.edunews-medical.net
Adenine BranchAdenylosuccinate Synthase-AMP news-medical.net

Prebiotic Chemical Synthesis Routes

The origin of life requires the formation of key biomolecules, including the nucleobases of RNA and DNA, from simpler chemical precursors under plausible early Earth conditions. Several potential prebiotic pathways for the synthesis of guanine have been explored.

Research has demonstrated that guanine can be synthesized from simple, prebiotically plausible molecules.

From 4-aminoimidazole-5-carbonitrile (AICN): AICN is a known precursor for nucleobases. researchgate.net Studies have investigated the conversion of AICN and its derivatives to purines, including guanine. nih.gov Quantum chemical calculations have explored the potential energy surface for guanine formation from AICN with the addition of water (H2O) and cyanogen (B1215507) (NCCN), though the activation energy was found to be high for interstellar medium conditions. researchgate.net

From Purine: Guanine can be formed photochemically from the simpler parent molecule, purine. nih.gov Experiments involving the UV irradiation of purine in mixed molecular ices containing water and ammonia (B1221849) have successfully produced guanine, among other substituted purines. nih.gov The reaction proceeds through the addition of hydroxyl (OH) and amino (NH2) groups to the purine ring. nih.gov

From Formamide (B127407) (HCONH2): Formamide is a simple molecule that may have been abundant on the early Earth. wikipedia.org It has been shown to produce all four ribonucleotides when heated in the presence of terrestrial minerals. wikipedia.org High-energy events, such as extraterrestrial impacts, could have provided the necessary energy to drive the synthesis of nucleobases like guanine from formamide. nih.gov One-step synthesis methods have been developed where guanine is produced from pyrimidine (B1678525) derivatives in a formamide solution. google.com

Environmental factors likely played a critical role in facilitating prebiotic chemical reactions.

UV Irradiation: Ultraviolet irradiation is a potent energy source. As mentioned, the UV irradiation of purine in icy mixtures containing water (H2O) and ammonia (NH3) can lead to the formation of guanine. nih.gov This process suggests that sunlight could have driven the synthesis of nucleobases on the surfaces of icy bodies or in shallow water on early Earth. nih.gov

Wet-Dry Cycling: Cycles of hydration and dehydration are common in environments like hydrothermal pools or intertidal zones. pnas.orgmdpi.com These wet-dry cycles have been shown to be effective in driving the polymerization of monomers into longer chains, a crucial step for forming nucleic acids. pnas.orgmdpi.comnih.gov During the dry phase, the concentration of reactants increases, favoring condensation reactions that are thermodynamically unfavorable in aqueous solutions. mdpi.commdpi.com While often studied in the context of polymer formation, these concentrating effects could also facilitate the initial synthesis of the monomeric bases themselves.

Catalysts (H2O, NH3): Simple molecules like water and ammonia are not just reactants but can also act as catalysts. In the photochemical synthesis of guanine from purine, both H2O and NH3 are necessary components of the icy mixture, providing the hydroxyl and amino groups for substitution. nih.gov

Astrochemical and Extraterrestrial Formation Hypotheses

The discovery of organic molecules, including nucleobases, in meteorites has led to the hypothesis that the building blocks of life may have been delivered to Earth from space. wikipedia.orgwikipedia.org

NASA-based studies of carbonaceous meteorites found on Earth have reported the presence of guanine, adenine, and related organic molecules. wikipedia.orgwikipedia.orgnasa.gov The analysis of these meteorites ruled out terrestrial contamination, suggesting that these molecules were formed extraterrestrially. wikipedia.org This indicates that the chemical processes that create the building blocks of life are not unique to Earth and can occur within asteroids and comets. wikipedia.orgwikipedia.org

The formation of guanine in interstellar space is supported by laboratory simulations that mimic astrochemical conditions. nih.gov The photochemical synthesis of guanine from purine in interstellar ice analogs demonstrates a plausible pathway for its formation in cold, radiation-rich environments. nih.gov These findings support the idea that complex organic molecules, including the components of DNA and RNA, could have been synthesized in stellar systems and delivered to young planets, potentially "seeding" them with the chemical precursors for life. wikipedia.org

Detection of Guanine in Meteorites (e.g., Murchison, Murray, Tagish Lake)

The discovery of nucleobases, including guanine, in carbonaceous chondrite meteorites provides compelling evidence for the extraterrestrial synthesis of the building blocks of life. These meteorites, remnants from the early solar system, have been analyzed using sophisticated analytical techniques to identify and quantify their organic content.

Murchison Meteorite: The Murchison meteorite, which fell in Australia in 1969, has been a cornerstone in the study of prebiotic chemistry. Multiple analyses of Murchison samples have confirmed the presence of guanine. arxiv.orgnasa.govresearchgate.net Early studies using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) tentatively identified guanine. arxiv.org Later, more advanced techniques with increased sensitivity and specificity have provided unambiguous identification and quantification. For instance, drastic extraction conditions using hot hydrochloric acid were found to be more effective in releasing purines like guanine from the meteorite's macromolecular material. nasa.gov The concentration of guanine in the Murchison meteorite has been reported to be around 5 parts per million (ppm) under these more rigorous extraction methods. nasa.gov The distribution of purines, including guanine, in the Murchison meteorite is considered to be largely extraterrestrial in origin. nasa.govnasa.gov

Murray Meteorite: The Murray meteorite, a carbonaceous chondrite that fell in Kentucky, USA, in 1950, has also been a valuable source of information on prebiotic organic molecules. usra.edu Re-analysis of formic acid extracts from the Murray meteorite using GC, HPLC, and mass spectrometry resulted in the detection of guanine, with concentrations ranging from 114 to 655 parts-per-billion (ppb). arxiv.org

Tagish Lake Meteorite: The Tagish Lake meteorite, which fell in British Columbia, Canada, in 2000, is considered one of the most pristine meteorite samples available for study due to its rapid and frozen collection. asu.edu This has minimized terrestrial contamination, making its organic inventory particularly significant. geoconvention.comnih.gov Analyses of Tagish Lake samples have identified a variety of organic compounds, and while some studies have focused more on amino acids, the presence of nucleobases has also been investigated. geoconvention.comnih.gov Guanine has been identified in fragments of the Tagish Lake meteorite, further supporting the extraterrestrial origin of this crucial biological molecule. mtak.hu

The following table summarizes the detection of guanine in these key meteorites.

MeteoriteTypeFall LocationFall YearGuanine DetectedReported ConcentrationAnalytical Techniques
Murchison CM2 Carbonaceous ChondriteMurchison, Australia1969Yes~5 ppm (drastic extraction) nasa.govGC-MS, HPLC, Mass Spectrometry arxiv.orgnasa.govresearchgate.net
Murray CM2 Carbonaceous ChondriteMurray, Kentucky, USA1950Yes114 - 655 ppb arxiv.orgGC, HPLC, Mass Spectrometry arxiv.org
Tagish Lake C2 Ungrouped Carbonaceous ChondriteTagish Lake, British Columbia, Canada2000Yes-Mass Spectrometry mtak.hu

Synthesis in Interstellar Ice Analogues under Astrophysical Conditions

To understand the potential origins of meteoritic nucleobases, scientists have simulated the conditions of interstellar space in the laboratory. These experiments involve irradiating ice mixtures that mimic the composition of interstellar ice grains with ultraviolet (UV) light at very low temperatures.

Recent studies have demonstrated the successful synthesis of a variety of purine-based nucleobases, including guanine, under such simulated astrophysical conditions. nih.govbohrium.comsemanticscholar.org In these experiments, interstellar ice analogues, typically composed of water (H₂O), ammonia (NH₃), carbon monoxide (CO), and methanol (B129727) (CH₃OH), are subjected to UV irradiation. mtak.huresearchgate.net

Quantum chemical investigations suggest a multi-step reaction mechanism for the formation of guanine and its analogs in these icy mixtures. nih.govbohrium.comsemanticscholar.org This process is thought to involve the formation of a purine cation, followed by reactions with hydroxyl (OH) and amino (NH₂) radicals generated from the photolysis of water and ammonia. nih.govbohrium.comsemanticscholar.org One proposed pathway to guanine involves the addition of a hydroxyl group to 2-aminopurine. nih.gov

Experimental results have shown that while guanine can be synthesized in these interstellar ice analogues, its abundance can be lower than other purines like adenine and hypoxanthine (B114508). nih.gov The relative abundances of the synthesized nucleobases appear to be influenced by their thermodynamic stabilities. nih.govbohrium.comsemanticscholar.org

The table below provides a summary of key findings from experiments on the synthesis of guanine in interstellar ice analogues.

Experimental ConditionsStarting MaterialsProducts Detected (including Guanine)Key Findings
UV irradiation of mixed molecular ices at low temperaturesPurine, Water (H₂O), Ammonia (NH₃)Adenine, Guanine, Hypoxanthine, Xanthine, Isoguanine, 2,6-diaminopurine (B158960) nih.govbohrium.comsemanticscholar.orgFormation proceeds via a multi-step reaction involving purine cations and radicals. Relative product abundances are influenced by thermodynamic stability. nih.govbohrium.comsemanticscholar.org
UV irradiation of interstellar ice analoguesWater (H₂O), Carbon Monoxide (CO), Ammonia (NH₃), Methanol (CH₃OH)Cytosine, Uracil, Thymine (B56734), Adenine, Xanthine, Hypoxanthine (Guanine not explicitly detected in this specific study) researchgate.netDemonstrates the formation of a wide range of nucleobases under simulated astrophysical conditions.

Targeted Synthesis of Substituted Guanine Derivatives

The chemical modification of the guanine scaffold at specific positions allows for the generation of a diverse array of molecules with tailored properties. Strategies have been developed to selectively introduce substituents at the O6, N, and 9-positions, leading to compounds with significant biological activities.

The synthesis of O6-substituted guanine derivatives is of significant interest due to their application as antineoplastic agents. wikipedia.org These strategies often rely on the use of precursors with a suitable leaving group at the 6-position of the purine ring. benthamdirect.com

A common precursor for these syntheses is 2-amino-6-chloropurine, which can be prepared from guanine. One method involves the acetylation of guanine to form 2,9-diacetylguanine, followed by chlorination. researchgate.net This key intermediate, 2-amino-6-chloropurine, can then undergo alkoxylation with sodium alkoxides in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the desired O6-alkylguanine derivatives. researchgate.netcore.ac.uk For instance, O6-benzylguanine can be prepared from 6-chloro-2-aminopurine. researchgate.net

Another approach involves the use of 2-amino-6-methylsulfonylpurine as a modified base in a post-DNA synthesis strategy. This method provides access to a wide variety of oligodeoxyribonucleotides containing O6-alkylguanines. nih.gov O6-sulfonate esters have also been employed to prepare O6-alkylguanine and O6-alkyl-2′-deoxyguanosine analogues in a two-step process. nih.gov

For more complex substitutions, methods have been developed to introduce aryl, heteroaryl, and sterically demanding substituents at the O6 position. benthamdirect.com Emissive O6-alkylated guanine analogs, such as O6-benzyl and O6-methyl derivatives of thiopheno- and isothiazolopyrimidine cores, have been synthesized. These syntheses can be achieved by activating the carbonyl group at the 6-position with reagents like benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by reaction with the corresponding sodium alkoxide. acs.org

A strategy for creating hypoxia-activated prodrugs involves replacing the 2-amino group of O6-benzylguanine with a nitro group to form 2-nitro-6-benzyloxypurine. This compound is a weak inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT) but can be reduced to the active O6-benzylguanine under hypoxic conditions. nih.gov

PrecursorReagent/ConditionProductReference
Guanine1. Acetic anhydride, Acetic acid, 135°C 2. POCl3, PEG-20002-Amino-6-chloropurine researchgate.net
2-Amino-6-chloropurineSodium alkoxides, DMSOO6-Alkylguanine derivatives researchgate.netcore.ac.uk
6-Chloro-2-aminopurineSodium benzyloxideO6-Benzylguanine researchgate.net
thGN or tzGNBOP, DBU, then Sodium benzyloxide or Sodium methoxideO6-BnthGN, O6-MethGN, O6-BntzGN, O6-MetzGN acs.org
O6-BenzylguanineNitration2-Nitro-6-benzyloxypurine nih.gov

The alkylation of guanine at its nitrogen atoms leads to a variety of derivatives with important biological roles. ingentaconnect.combenthamdirect.com N-alkylation of O6-benzylguanine can produce a mixture of N7- and N9-substituted guanine derivatives, which can then be separated by chromatography. researchgate.net

For the synthesis of N7-alkylated guanosine analogs, a starting material such as N2-phenoxyacetyl-2′-fluoro-2-deoxyguanosine can be treated with benzyl bromide to yield the N7-benzyl derivative. nih.gov This can then be further modified for incorporation into DNA. nih.gov

Starting MaterialAlkylating AgentProduct(s)Reference
O6-BenzylguanineGeneral N-alkylationN7- and N9-substituted guanine derivatives researchgate.net
N2-Phenoxyacetyl-2′-fluoro-2-deoxyguanosineBenzyl bromide2′-Fluoro-2′deoxy-N7-benzylguanosine nih.gov

The synthesis of 9-substituted guanine derivatives is crucial for the development of antiviral and other therapeutic agents. A high-yield, regioselective synthesis of 9-glycosyl guanine nucleosides can be achieved by coupling 2-N-acetyl-6-O-diphenylcarbamoylguanine with glycosyl acetates or α-haloethers. researchgate.netcdnsciencepub.com This method avoids the formation of the 7-isomer. researchgate.netcdnsciencepub.com The precursor, 2-N-acetyl-6-O-diphenylcarbamoylguanine, is prepared from 2-N,9-diacetylguanine. researchgate.netcdnsciencepub.com

Another strategy for synthesizing 9-substituted guanine analogs involves a microwave-assisted multicomponent synthesis of amino imidazole carbonitrile derivatives, which are then treated with guanidine or urea. acs.org This approach allows for the preparation of bioactive diaminopurine and guanine PNA building blocks. acs.org

The synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a potent antiviral agent, has been achieved by reacting a corresponding nucleoside of xylo configuration with (diethylamino)sulphur trifluoride (DAST). rsc.org

Precursor/Starting MaterialKey Reagent/MethodProduct TypeReference
2-N,9-DiacetylguanineDiphenylcarbamoyl chloride, then aqueous ethanol2-N-Acetyl-6-O-diphenylcarbamoylguanine researchgate.netcdnsciencepub.com
2-N-Acetyl-6-O-diphenylcarbamoylguanineGlycosyl acetates (trimethylsilyl triflate catalysis) or α-haloethers9-Glycosyl guanine nucleosides researchgate.netcdnsciencepub.com
Amino imidazole carbonitrile derivativesGuanidine or Urea (Microwave-assisted)Guanine PNA analogues acs.org
Xylo-configured nucleoside(Diethylamino)sulphur trifluoride (DAST)9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)guanine rsc.org

Methods for Isotope Labeling

Isotope labeling of guanine and its derivatives is an indispensable tool for studying nucleic acid structure and dynamics using techniques like NMR spectroscopy.

Several efficient methods have been developed for the synthesis of [2-15N]guanosine and its 2'-deoxy counterpart. One approach involves the nucleophilic substitution reaction of a 2-fluoro guanosine derivative with potassium [15N]phthalimide. nih.govoup.com The introduction of an electron-withdrawing group at the 6-position of the guanine moiety enhances the reactivity at the 2-position. oup.com

Another method utilizes the nucleophilic addition-elimination reaction of 2',3',5'-tri-O-acetyl-2-fluoro-O6-[2-(4-nitrophenyl)ethyl]inosine with [15N]benzylamine, which affords the N2-benzyl[2-15N]guanosine derivative in high yield. nih.govtandfonline.com This intermediate can be further converted to the N2-benzoyl[2-15N]guanosine derivative. nih.govtandfonline.com

A similar strategy involves the reaction of 2',3',5'-tri-O-acetyl-2-fluoro-O6-[2-(methylthio)ethyl]inosine or a 6-chloro-2-fluoro-9-(β-D-ribofuranosyl)-9H-purine derivative with potassium [15N]phthalimide to produce N2-phthaloyl[2-15N]guanosine derivatives. nih.govtandfonline.com These can then be efficiently converted to 2',3',5'-tri-O-acetyl[2-15N]guanosine. The corresponding 2'-deoxy derivatives can be synthesized using similar procedures. nih.govtandfonline.comresearchgate.net

A more recent method involves the nucleophilic substitution of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-fluoro-9H-purine with N-tert-butyldimethylsilyl[15N]phthalimide in the presence of a catalytic amount of CsF. The resulting 6-chloro-2-[15N]phthalimidopurine derivative is then treated with sodium 2-cyanoethoxide to yield the [2-15N]guanosine derivative. oup.comresearchgate.net

Starting Material15N SourceKey StepsProductReference
6-Chloro-2-fluoro-9-β-D-ribofuranosyl-9H-purine derivativePotassium [15N]phthalimideNucleophilic substitution, followed by hydrolysis[2-15N]Guanosine derivative oup.com
2',3',5'-Tri-O-acetyl-2-fluoro-O6-[2-(4-nitrophenyl)ethyl]inosine[15N]BenzylamineNucleophilic addition-eliminationN2-Benzyl[2-15N]guanosine derivative nih.govtandfonline.com
2',3',5'-Tri-O-acetyl-2-fluoro-O6-[2-(methylthio)ethyl]inosinePotassium [15N]phthalimideNucleophilic substitutionN2-Phthaloyl[2-15N]guanosine derivative nih.govtandfonline.com
9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-fluoro-9H-purineN-tert-Butyldimethylsilyl[15N]phthalimideNucleophilic substitution with CsF catalyst, then treatment with sodium 2-cyanoethoxide[2-15N]Guanosine derivative oup.comresearchgate.net

Precursor Synthesis and Reaction Conditions

The synthesis of guanine and its derivatives often begins with simpler heterocyclic precursors. Traube's synthesis, for example, involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid. allen.innewworldencyclopedia.org

A process for preparing guanine starts from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which is reacted in formic acid under reflux conditions. google.com The reaction can be carried out with or without the addition of water. google.com DAFHP itself can be generated as an intermediate from 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP sulfate). google.com

In the context of prebiotic chemistry, guanine has been synthesized through the polymerization of ammonium (B1175870) cyanide and by electrical discharge in a mixture of simple gases followed by acid hydrolysis. allen.innewworldencyclopedia.org Another abiotic route involves quenching a high-temperature plasma of a N2-CO-H2O gas mixture. allen.in

The biosynthesis of guanine nucleotides for DNA synthesis is highly compartmentalized. Studies have shown that the pathway involving the conversion of guanine to GMP, then to GDP and dGDP, is the functional route for providing guanine for DNA replication. nih.gov The precursor pools for this process are relatively small. nih.gov Amino acids such as glutamine, glycine, and aspartic acid are essential precursors in the de novo biosynthesis of the purine ring. youtube.com

PrecursorReaction ConditionsProductReference
2,4,5-Triamino-1,6-dihydro-6-oxypyrimidineFormic acid, heatGuanine allen.innewworldencyclopedia.org
2,4-Diamino-5-formylamino-6-hydroxypyrimidine (DAFHP)Formic acid, refluxGuanine google.com
Ammonium cyanide (NH4CN)Heat (80°C) or freezing (-20°C for 25 years)Guanine (trace amounts) newworldencyclopedia.org
NH3, CH4, C2H6, H2OElectrical discharge, then acid hydrolysisGuanine (trace amounts) newworldencyclopedia.org
2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP sulfate)Formylation2,4-Diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) google.com

Molecular Mechanisms and Biological System Relevance of Guanine Focusing on Chemical Principles

Molecular Recognition and Base Pairing Principles

The precise molecular recognition capabilities of guanine (B1146940) are central to the structure and function of nucleic acids. This recognition is primarily governed by the principles of hydrogen bonding, which allow for specific and stable pairing with its complementary base.

In both DNA and RNA, guanine specifically pairs with the pyrimidine (B1678525) base cytosine (C). study.comstudy.com This G-C base pair is distinguished by the formation of three hydrogen bonds, which provides greater thermal stability compared to the adenine-thymine (A-T) pair that is joined by only two hydrogen bonds. study.comlabxchange.orgfiveable.me The specific arrangement of hydrogen bond donors and acceptors on each molecule ensures the fidelity of this pairing. quora.comlabxchange.org

Guanine: The C-6 carbonyl group acts as a hydrogen bond acceptor, while the hydrogen on the N-1 nitrogen and the exocyclic amino group at C-2 act as hydrogen bond donors. byjus.comwikipedia.org

Cytosine: The amino group at C-4 serves as a hydrogen bond donor, while the C-2 carbonyl group and the N-3 nitrogen act as hydrogen bond acceptors. quora.comwikipedia.org

This complementary pattern of three hydrogen bonds creates a highly specific and stable interaction, crucial for the integrity of the DNA double helix. fiveable.meallen.in

Table 1: Hydrogen Bonding in Guanine-Cytosine Base Pair

Molecule Group Role in Hydrogen Bonding
Guanine C-6 Carbonyl (C=O) Acceptor
N-1 Amine (N-H) Donor
C-2 Amino Group (NH₂) Donor
Cytosine C-2 Carbonyl (C=O) Acceptor
N-3 Amine (N) Acceptor

From a chemical standpoint, guanine's structure is integral to the storage and transfer of genetic information. The stability of the G-C triple hydrogen bond is a key factor in maintaining the structural integrity of the DNA double helix, which is essential for protecting the genetic code from damage. fiveable.meallen.in The sequence of guanine and the other three nucleobases along a DNA strand forms the basis of the genetic code, dictating the blueprint for protein synthesis. fiveable.mesciencequery.com

During DNA replication and transcription, the hydrogen bonds between guanine and cytosine are broken to allow the two DNA strands to separate. Each strand then serves as a template for the synthesis of a new complementary strand. The specific hydrogen bonding properties of guanine ensure that a cytosine is accurately incorporated into the new strand opposite the guanine, thus preserving the genetic sequence with high fidelity. fiveable.me This precise pairing is the chemical foundation of heredity.

Molecular Aspects of Oxidative Damage and Repair

Guanine is particularly susceptible to oxidation compared to other DNA bases due to its low redox potential. byjus.comallen.in This vulnerability leads to the formation of lesions that can disrupt normal cellular processes.

One of the most common products of DNA oxidation is 8-oxo-7,8-dihydroguanine, commonly known as 8-oxoguanine (8-oxoG). wikipedia.orgnih.gov This lesion is formed when reactive oxygen species (ROS), such as the hydroxyl radical, react with the guanine base. nih.gov

The formation of 8-oxoG has significant molecular consequences. Structurally, 8-oxoG can readily adopt a syn conformation (as opposed to the usual anti conformation of guanine), which allows it to form a stable Hoogsteen base pair with adenine (B156593) (A). frontiersin.org This mispairing during DNA replication can lead to a G:C to T:A transversion mutation if not repaired, as the adenine incorporated opposite 8-oxoG will subsequently pair with thymine (B56734) in the next round of replication. wikipedia.orgfrontiersin.org The presence of 8-oxoG can also induce local structural changes in the DNA, such as unwinding of the double helix. nih.gov

To counteract the mutagenic potential of 8-oxoG, cells have evolved sophisticated DNA repair mechanisms. The primary pathway for removing this lesion is base excision repair (BER). frontiersin.orgoup.com

The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. frontiersin.org In humans, the primary enzyme for this task is 8-oxoguanine glycosylase 1 (OGG1). wikipedia.orgnih.gov OGG1 recognizes 8-oxoG when it is paired with cytosine, flips the damaged base out of the DNA helix, and cleaves the N-glycosidic bond to release it. frontiersin.org Following the removal of 8-oxoG, other enzymes in the BER pathway, such as AP endonuclease-1 (APE1) and DNA polymerase β, process the resulting abasic site and restore the correct nucleotide. frontiersin.org

In bacteria, a set of enzymes known as the GO system (or GO model) mitigates the effects of guanine oxidation. frontiersin.orgnih.gov This system includes:

MutM (Fpg): An OGG1 homolog that removes 8-oxoG paired with cytosine. frontiersin.orgnih.gov

MutY: An adenine DNA glycosylase that removes adenine misincorporated opposite 8-oxoG in the template strand. frontiersin.orgnih.gov

MutT: An enzyme that sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into new DNA strands. frontiersin.org

Table 2: Key Enzymes in 8-Oxoguanine Repair

Enzyme/System Organism Function
OGG1 Humans Recognizes and excises 8-oxoG from a G:C pair. wikipedia.orgnih.gov
GO System Bacteria A three-part system to prevent mutations from 8-oxoG. frontiersin.org
MutM (Fpg) Bacteria Removes 8-oxoG from DNA. frontiersin.orgnih.gov
MutY Bacteria Removes adenine mispaired with 8-oxoG. frontiersin.orgnih.gov

Charge Transport in Nucleic Acids

The stacked arrangement of base pairs in the DNA double helix creates an environment conducive to charge transport along the molecule's axis. Guanine plays a central role in this process due to its electrochemical properties.

Among the four DNA bases, guanine has the lowest ionization potential, meaning it is the most easily oxidized. byjus.compnas.org This property makes guanine sites act as "traps" or "sinks" for positive charges (holes) that are migrating through the DNA π-stack. pnas.orgacs.org Charge transport in DNA can occur over long distances and is thought to proceed via two primary mechanisms:

Superexchange: A short-range, single-step quantum mechanical tunneling event where the charge passes through the intervening bases without localizing on them. pnas.org

Multistep Hopping: An incoherent process where the charge hops between adjacent or nearly isoenergetic sites, typically guanine bases. pnas.orgacs.org

The efficiency of charge transport is highly sensitive to the integrity of the base pair stack. Disruptions such as mismatches or lesions like 8-oxoguanine can attenuate or inhibit charge migration. nih.gov This sensitivity of charge transport to DNA structure is being explored for applications in biosensing and nanotechnology and may also play a role in DNA damage detection and repair within the cell. nih.govnih.gov

Role of Guanine Sites in Hole Hopping in DNA Nanowires

The transport of charge through DNA, a phenomenon critical for potential applications in molecular electronics and for understanding DNA damage and repair mechanisms, is significantly influenced by the sequence of nucleobases. Guanine, having the lowest oxidation potential among the natural DNA bases, plays a pivotal role as a primary charge carrier, or "hole," in the process of charge migration, often described as hole hopping. nih.govacs.org

In DNA nanowires, guanine sites act as resting places for the positive charge as it moves along the DNA strand. The efficiency of this hole hopping is highly dependent on the arrangement and spacing of these guanine bases. Studies on synthetic DNA sequences have shown that the rate of charge transfer can be modulated by the bases separating guanine units. For instance, in sequences of the type G(A)nG, where 'G' represents guanine and 'A' represents adenine, the adenine bases act as a bridge for the hopping charge. It has been observed that adenine hopping becomes faster in sequences with longer adenine bridges (where n is greater than or equal to 3). worldscientific.comlu.seworldscientific.com

Conversely, the introduction of additional guanine bases within an adenine bridge can impede charge transfer. In sequences like G(A)xG(A)yG, the insertion of a G-base between the terminal guanines leads to a decrease in the transfer integrals, which are a measure of the electronic coupling between adjacent sites. worldscientific.comlu.se This suggests that while individual guanine sites are essential for initiating and terminating the charge transport process, their strategic placement within the DNA sequence is crucial for optimizing the efficiency of hole hopping. A close analysis has revealed that a bridge closer to the 3'-end of the DNA strand can create a bottleneck for hopping. worldscientific.comlu.se

The following table summarizes the effect of sequence composition on charge transfer in DNA nanowires.

Sequence TypeObservationImplication for Hole Hopping
G(A)nG, n ≥ 3Faster adenine hopping with longer adenine bridges.Longer adenine bridges facilitate more efficient charge transfer between guanine sites.
G(A)xG(A)yGInsertion of G-bases within the adenine bridge decreases transfer integrals.The presence of intermediate guanine sites can hinder the overall charge transport.
Bridge at 3'-endForms a hopping bottleneck.The position of the bridging sequence relative to the ends of the DNA strand is a critical determinant of charge transfer efficiency.

Influence of Sequence Variations and Conformational Changes on Charge Coupling

The electronic coupling between nucleobases is a critical factor governing the rate of charge transfer in DNA. This coupling is highly sensitive to both the sequence of bases and the conformational dynamics of the DNA helix. Variations in the DNA sequence can lead to significant and often unpredictable changes in charge coupling. worldscientific.comlu.se

One of the key factors influencing charge coupling is the stacking interaction between adjacent bases. The degree of overlap between the π-orbitals of neighboring bases dictates the magnitude of the electronic coupling. Sequences with a higher propensity for π-stacking, such as stretches of consecutive guanines, are generally expected to exhibit stronger coupling and, therefore, more efficient charge transport. nih.govacs.org Computational studies have shown that the presence of consecutive guanine bases lowers their reduction potential, making them more susceptible to oxidation and better at stabilizing the positive charge. nih.govacs.org

Conformational changes in the DNA structure can profoundly impact charge coupling. The inherent flexibility of the DNA backbone allows for a range of conformations, from the canonical B-form to A-form and Z-form, as well as localized distortions. These structural fluctuations can alter the distance and relative orientation between adjacent bases, thereby modulating the electronic coupling. For example, the flipping of a guanine-cytosine (G:C) base pair to a cytosine-guanine (C:G) orientation can introduce helical distortions that lead to unpredictable changes in the transfer integrals and, consequently, the charge coupling. worldscientific.comlu.se Such conformational shifts highlight the dynamic nature of charge transport in DNA, where the efficiency of hole hopping is not solely determined by the static sequence but also by the instantaneous structure of the molecule.

Biogenic Guanine Crystal Formation

Mechanisms of Intracellular Guanine Crystal Morphogenesis in Organisms

Organisms have evolved sophisticated mechanisms to control the formation of intracellular guanine crystals, which are utilized for a variety of functions, including light manipulation for camouflage and vision. nih.govresearchgate.net The morphogenesis of these biogenic crystals is a highly regulated process that results in specific crystal shapes and sizes, often differing from the morphologies of synthetically grown guanine crystals. nih.govresearchgate.net

Recent studies, particularly in organisms like zebrafish and scallops, have shed light on the intricate mechanisms governing intracellular guanine crystal formation. nih.govacs.orgresearchgate.net A key finding is the role of preassembled fibrillar scaffolds within specialized cellular compartments called iridosomes. nih.govacs.orgresearchgate.net These scaffolds, which can be composed of amyloid fibers, act as templates for the nucleation and growth of guanine crystals. acs.org The templating mechanism directs the orientation of the growing crystals, favoring the expression of the highly reflective (100) crystal face, which is crucial for their optical function. researchgate.net

The process involves the nucleation of thin crystal leaflets on these preformed scaffolds, which then merge and coalesce into a single, plate-like crystal. acs.org This templated nucleation and growth mechanism allows organisms to overcome the thermodynamic tendency of guanine to form prismatic crystals, instead producing the optically advantageous plate-like morphologies. researchgate.net The interactions between specific amino acids in the scaffold proteins and the guanine molecules are thought to play a role in directing the crystal's orientation and morphogenesis. nih.gov

Guanine Crystal Formation as a Cellular Stress Response

In some unicellular organisms, the formation of intracellular guanine crystals has been identified as a component of a broader cellular stress response. plos.orgsemanticscholar.orgnih.gov Studies on the freshwater alga Phacotus lenticularis have demonstrated that when these cells are subjected to nutrient-limiting conditions, such as phosphate (B84403) depletion, they cease reproduction and begin to produce intracellular guanine crystals. plos.orgsemanticscholar.orgnih.gov

Under phosphate-depleted conditions, the algal cells exhibit several morphological changes indicative of a stress response, including a reduction in chloroplast volume, an increase in starch granule volume, and condensation of nuclear DNA. plos.orgnih.govplos.org The formation of guanine crystals occurs alongside these other stress indicators. Upon the reintroduction of phosphate to the growth medium, the cells are able to resume reproduction, suggesting that the guanine crystals may play a role in the recovery from stress. plos.orgsemanticscholar.orgnih.gov It is proposed that the formation of these crystals is a response to the stress itself and is not directly related to nitrogen availability, as was previously thought for some organisms. plos.orgsemanticscholar.orgnih.gov

The following table summarizes the observed cellular changes in Phacotus lenticularis under phosphate depletion.

Cellular ComponentChange under Phosphate Depletion
Guanine CrystalsFormation of intracellular crystals. plos.orgsemanticscholar.orgnih.gov
Chloroplast VolumeReduction. plos.orgnih.gov
Starch Granule VolumeIncrease. plos.orgnih.gov
Nuclear DNACondensation. plos.orgplos.org
Cell ReproductionCessation. plos.orgsemanticscholar.org

Role of Guanine-Hypoxanthine Ratio in Crystal Shape Determination

The shape of biogenic guanine crystals is a critical factor in their biological function, and organisms employ various strategies to control their morphology. One such strategy appears to be the incorporation of other purine (B94841) molecules, such as hypoxanthine (B114508), into the crystal lattice. Biogenic guanine crystals are often found to be molecular alloys, containing a significant proportion of hypoxanthine, sometimes as much as 20%. researchgate.netacs.org

It has been hypothesized that the presence of these purine additives can influence the growth habit of the guanine crystals. nih.govacs.org Specifically, it is thought that molecules like hypoxanthine may inhibit the growth of the crystal along the π-stacking direction (the a-axis). acs.org This inhibition would promote the formation of thin, plate-like crystals that are elongated along the hydrogen-bonding direction (the c-axis), which is the morphology commonly observed in biogenic systems and is advantageous for high reflectivity. nih.govacs.org

In contrast, synthetic β-guanine crystals are typically prismatic and elongated along the a-axis. nih.govacs.org Laboratory experiments have shown that the addition of hypoxanthine to a solution where guanine crystals are forming can lead to crystals that are slightly elongated along the π-stacking direction, suggesting that these molecules can indeed influence the crystal morphology by interacting with the growing crystal faces. acs.org While the precise relationship between the guanine-hypoxanthine ratio and the final crystal shape is still under investigation, the evidence strongly suggests that the controlled incorporation of hypoxanthine is a key mechanism for determining the morphology of biogenic guanine crystals. nih.govacs.org

Advanced Research Directions and Future Perspectives for 9h Purin 2 Amine, Hemihydrate

Elucidating Novel Guanine (B1146940) Tautomeric Forms and Their Functional Implications

Guanine can exist in several structural isomers known as tautomers, which differ in the position of their protons. While the canonical keto-N9H form is predominant and essential for the Watson-Crick base pairing that maintains the integrity of the genetic code, the transient formation of rare tautomers has profound functional implications. nih.govfrontiersin.org These minor forms can alter the hydrogen-bonding pattern of the nucleobase, potentially leading to errors during DNA replication and transcription. nih.govyoutube.com

The study of guanine tautomerism is crucial, as the formation of minor tautomers is a proposed mechanism for spontaneous mutations in the absence of DNA damage. frontiersin.org For instance, a tautomeric shift can cause guanine to mispair with thymine (B56734). youtube.com Beyond mutagenesis, rare tautomeric forms of guanine have been implicated in the catalytic sites of certain RNA enzymes (ribozymes), where they may act as general bases to facilitate biochemical reactions. nih.govfrontiersin.org

Future research aims to directly identify and characterize these rare and short-lived tautomers in biological contexts. frontiersin.org Advanced spectroscopic techniques combined with theoretical calculations are being employed to understand the factors that stabilize these forms and their precise roles in enzymatic catalysis and the generation of mutations. nih.govnih.gov The investigation extends to how the cellular environment and specific protein interactions might influence tautomeric equilibria.

Guanine Tautomer Description Potential Functional Implication
Keto-N9H Canonical form found in Watson-Crick base pairing.High-fidelity DNA replication and transcription. nih.govfrontiersin.org
Keto-N7H A common alternative tautomer.Investigated for its role in absorption and emission spectra. researchgate.net
Enol-N9H Rare tautomer formed by proton transfer from O6 to N1.Proposed to cause mispairing with thymine, leading to mutations. youtube.com
Enol-N7H Another rare enol tautomer.May participate in alternative hydrogen bonding schemes.
Amino-Imino Forms Tautomers involving the exocyclic amino group.Can alter hydrogen bond donor/acceptor patterns, contributing to mismatches. youtube.com

Development of Advanced Computational Models for Multiscale Guanine Systems

Understanding the complex behavior of guanine, from quantum effects within a single molecule to the dynamics of large chromatin structures, requires sophisticated computational models that span multiple scales of time and complexity. ub.eduarturorobertazzi.it The development of such models is a key future direction, aiming to bridge the gap between detailed quantum mechanical descriptions and large-scale biological phenomena. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach. nih.gov In these models, the chemically active region, such as a guanine molecule undergoing a reaction, is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent, protein, or DNA strand) is modeled using less computationally expensive classical molecular mechanics. nih.govresearchgate.net This multiscale technique is essential for studying processes like DNA damage by free radicals, where bond breaking and forming events must be accurately described within a realistic biological context. nih.govresearchgate.net

For even larger systems and longer timescales, such as the folding of chromatin, coarse-grained (CG) models are being developed. ub.eduarturorobertazzi.it These models simplify the representation by grouping atoms into "pseudo-atoms," which reduces the computational cost and allows for simulations of extensive systems over longer periods. arturorobertazzi.itnih.gov The future of computational modeling lies in creating seamless, machine-learning-driven frameworks that can dynamically couple these different scales, allowing information to flow between quantum, all-atom, and coarse-grained levels to provide a comprehensive and predictive understanding of guanine-containing systems. nih.gov

Modeling Technique Scale Typical Application for Guanine Systems Advantage
Quantum Mechanics (QM) ElectronicStudying tautomeric energies, reaction mechanisms, and excited states of isolated guanine. researchgate.netHigh accuracy for electronic properties and chemical reactions.
QM/MM Molecular (1-10 nm)Simulating DNA damage, enzyme catalysis involving guanine, and excited-state dynamics in a DNA strand. ub.edunih.govBalances quantum accuracy for the active site with the efficiency of classical mechanics for the environment.
All-Atom Molecular Dynamics (MD) Supramolecular (10-100 nm)Simulating the folding of G-quadruplexes, protein-DNA interactions, and the dynamics of DNA helices.Provides detailed atomistic insight into structural dynamics and interactions.
Coarse-Grained (CG) Modeling Mesoscopic (>100 nm)Modeling the behavior of large DNA assemblies, chromatin folding, and nucleic acid-based nanomaterials. ub.eduarturorobertazzi.itEnables simulation of larger systems over longer timescales by reducing degrees of freedom. arturorobertazzi.it

Exploration of Non-Canonical Guanine Structures beyond Canonical G-Quadruplexes

Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes (G4s), which are stabilized by square-planar arrangements of four guanine bases (G-tetrads). nih.govnih.govresearchgate.net These non-canonical structures are implicated in vital cellular processes, including the regulation of gene expression and the stability of telomeres, making them important therapeutic targets. nih.govfrontiersin.org

While research has heavily focused on canonical G4s formed from sequences with tracts of three or more guanines, future studies are increasingly exploring a wider diversity of non-canonical structures that deviate from this consensus. nih.govresearchgate.net A growing number of sequences are being identified that form stable quadruplexes despite having G-deficient tracts, such as G-columns with only two guanines. nih.govresearchgate.net

These novel structures exhibit unique topologies incorporating distinct structural motifs like bulges, smaller loops, and interlocked arrangements. nih.govresearchgate.net Understanding the formation, stability, and biological function of these less-common G4 variants is a major frontier. This research is critical because these structures expand the known landscape of DNA and RNA folding and may regulate biological processes in ways that are currently unrecognized. Exploring these unique topologies could also unveil new targets for drug development, particularly in cancer therapy. nih.gov

Structural Motif Description Significance
Canonical G-Quadruplex Formed by sequences with four or more tracts of at least three guanines (G≥3). oup.comWell-studied roles in telomere function and oncogene promoter regulation. nih.gov
G-deficient Quadruplexes Formed from sequences with guanine tracts of only two bases (G2). nih.govExpands the number of genomic sites capable of forming G4 structures.
Bulges A nucleotide that is not part of a G-tetrad or a loop, causing a distortion in the G-column. nih.govIntroduces flexibility and potential new recognition sites for proteins or small molecules.
Snapback and V-shaped Loops Unconventional loop conformations connecting the G-tracts. nih.govContribute to the unique topology and stability of specific non-canonical G4s.
Interlocked Structures Complex topologies where quadruplexes are catenated or linked. nih.govRepresent higher-order nucleic acid organization with potentially novel functions.

Interdisciplinary Studies on Prebiotic Guanine Synthesis and Astrobiological Origins

A central question in origin-of-life research is how the fundamental building blocks of biology, including the nucleobases, first appeared on early Earth. Interdisciplinary studies combining organic chemistry, geochemistry, and planetary science are exploring plausible prebiotic pathways for the synthesis of guanine. One prominent model involves the reaction of formamide (B127407) under catalytic conditions, which has been shown to produce purines like guanine and adenine (B156593). researchgate.net

Recent research has uncovered a potential shared prebiotic origin for guanine nucleosides and pterin (B48896) cofactors, which are vital for metabolism. nih.gov Studies show that in a formylating environment, such as a urea-based solution that could have existed in "warm little ponds" on early Earth, pyrimidine (B1678525) precursors can lead to the formation of both guanosine (B1672433) and neopterins. nih.gov This suggests a deep evolutionary connection between the emergence of genetic material and metabolic cofactors. nih.gov

The astrobiological implications of this research are significant. The discovery of nucleobases on meteorites suggests that the building blocks of life could have been delivered to Earth from extraterrestrial sources. Therefore, understanding the formation of guanine under a range of simulated prebiotic conditions, including those mimicking hydrothermal vents or extraterrestrial environments, is crucial for assessing the probability of life arising elsewhere in the universe. researchgate.net

Prebiotic Scenario Reactants Proposed Products Relevance
Formamide Chemistry Formamide, mineral catalysts (e.g., CaCO3, silica). researchgate.netPurine (B94841), adenine, guanine, cytosine.A simple and robust pathway using a plausible prebiotic solvent and catalysts.
"Warm Little Pond" Model Pyrimidine precursors, ribose, urea, ammonium (B1175870) formate (B1220265). nih.govGuanosine, neopterins, tetrahydroneopterins.Suggests a shared origin for nucleic acid components and metabolic cofactors. nih.gov
HCN Chemistry Hydrogen cyanide (HCN).Purines and pyrimidines.A classical pathway for nucleobase synthesis from a simple, abundant precursor.
Direct Coupling Free nucleobases (e.g., guanine), phosphorylated carbohydrates. nih.govNucleoside phosphates.A potential route to forming the first nucleotides stereoselectively. nih.gov

Engineering Nucleic Acid Structures and Nanomaterials Utilizing Guanine Assemblies

The inherent self-assembly properties of nucleic acids make them powerful building materials for nanotechnology. nih.govtaylorfrancis.com Guanine's ability to form G-tetrads, the building blocks of G-quadruplexes, provides a unique tool for engineering novel and functional nanostructures. This field, known as nucleic acid nanotechnology, leverages the predictable interactions of nucleobases to construct two- and three-dimensional objects with nanoscale precision. nih.govnih.gov

Researchers are designing synthetic DNA and RNA strands rich in guanine to self-assemble into complex architectures like cubes, prisms, and other polyhedra. nih.govtaylorfrancis.com These structures can serve as scaffolds for the precise arrangement of other molecules, such as proteins or inorganic nanoparticles. nih.gov The unique properties of G-quadruplexes, including their thermal stability and responsiveness to specific ions, are also being harnessed to create dynamic nanomachines. These devices can undergo conformational changes in response to environmental stimuli, enabling applications in areas like targeted drug delivery, biosensing, and molecular computing. nih.govnih.gov

Future work in this area will focus on creating more complex and functional guanine-based systems. This includes developing molecular circuits capable of performing logical operations and integrating these nanostructures into cellular environments to perform specific tasks. nih.gov The combination of guanine's robust self-assembly and the programmability of nucleic acid sequences offers a vast design space for the next generation of smart nanomaterials and biomedical devices.

Engineered Structure Assembly Principle Potential Application
G-Wire Nanostructures Intermolecular stacking of G-tetrads to form long, conductive wires.Molecular electronics, biosensors.
Nucleic Acid Polyhedra Folding of guanine-containing strands into defined 3D shapes like cubes or prisms. taylorfrancis.comScaffolds for enzymes, drug delivery vehicles. nih.gov
Dynamic Nanomachines Stimuli-responsive formation/dissociation of G-quadruplexes (e.g., triggered by ions or pH). nih.govSmart drug release systems, molecular switches.
Aptamer-Based Sensors G-quadruplex structures that change conformation upon binding to a specific target.Diagnostic tools, environmental monitoring.
Molecular Circuitry Integration of G-quadruplex components into larger DNA/RNA computational devices. nih.govIntracellular biocomputation, synthetic biology. nih.gov

Q & A

Q. How can the hemihydrate content of 9H-Purin-2-amine be quantitatively determined in a crystalline sample?

To determine hemihydrate content, combine thermogravimetric analysis (TGA) with regression modeling . TGA measures mass loss during dehydration, correlating with water content. For enhanced accuracy, use X-ray fluorescence (XRF) to validate stoichiometric ratios (e.g., sulfur or calcium in gypsum analogs) . Regression models trained on initial setting time or solubility data (as demonstrated for calcium sulfate hemihydrate) can predict water content efficiently, minimizing experimental iterations .

Q. What spectroscopic techniques are optimal for distinguishing anhydrous and hemihydrate forms of 9H-Purin-2-amine?

Use powder X-ray diffraction (PXRD) to identify distinct crystallographic peaks for anhydrous vs. hemihydrate phases. Complement with Fourier-transform infrared spectroscopy (FTIR) to detect O–H stretching vibrations (~3200–3600 cm⁻¹) and hydrogen-bonding patterns unique to the hemihydrate . For ambiguous cases, solid-state NMR can resolve water molecule coordination environments .

Q. How does hydration state influence the solubility and stability of 9H-Purin-2-amine in aqueous systems?

Design kinetic solubility studies under controlled humidity (e.g., dynamic vapor sorption) to monitor phase transitions. Compare dissolution rates in buffered solutions (pH 1–12) to identify stability windows. Hemihydrates often exhibit lower solubility than anhydrates due to stabilized crystal lattices, but metastable dehydration to anhydrous forms may occur under desiccating conditions .

Advanced Research Questions

Q. How can polymorphic transitions between anhydrous and hemihydrate forms be mechanistically studied?

Employ in-situ variable-temperature PXRD or Raman spectroscopy to track phase transitions in real time. For molecular-level insights, use density functional theory (DFT) to model hydrogen-bonding networks and lattice energies. Experimental data (e.g., activation energy from Arrhenius plots) should be cross-validated with computational predictions .

Q. What experimental design principles apply to controlling hemihydrate crystal morphology during synthesis?

Optimize crystallization conditions using additive screening (e.g., surfactants, polymers) to modulate nucleation and growth. For example, molecular dynamics simulations (as applied to calcium sulfate hemihydrate) can predict additive interactions with crystal faces . Pair with scanning electron microscopy (SEM) to correlate morphology with dissolution kinetics .

Q. How should researchers resolve contradictions in reported thermodynamic data for hemihydrate systems?

Perform meta-analysis of literature data using standardized protocols (e.g., ISO guidelines for calorimetry). Discrepancies often arise from incomplete phase characterization (e.g., undetected amorphous content). Replicate key studies with high-resolution synchrotron PXRD and isothermal titration calorimetry (ITC) to validate enthalpy and entropy values .

Methodological Considerations

Q. Data Contradiction Analysis

  • Example : Conflicting solubility values for hemihydrates may stem from unaccounted impurities or kinetic vs. thermodynamic solubility measurements. Use high-performance liquid chromatography (HPLC) to verify sample purity pre-analysis .
  • Tool : Apply principal component analysis (PCA) to identify variables (e.g., temperature, humidity) most influencing data variance .

Q. Structural Refinement Best Practices

  • Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are explicitly modeled for hemihydrates. Validate with Rietveld refinement for powder data .
  • For macromolecular systems (e.g., hydrate-drug complexes), leverage Mercury CSD for intermolecular interaction analysis .

Critical Research Gaps

  • Hydration Kinetics : Lack of in-situ studies on water molecule incorporation pathways during hemihydrate formation.
  • Biological Relevance : Limited data on hemihydrate stability in physiological conditions (e.g., protein binding effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.